Thiazole, 4-ethyl-5-propyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
57246-61-4 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
4-ethyl-5-propyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-3-5-8-7(4-2)9-6-10-8/h6H,3-5H2,1-2H3 |
InChI Key |
RXMRQNDYNJNUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=CS1)CC |
melting_point |
108 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-ethyl-5-propylthiazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic methodology for obtaining 4-ethyl-5-propylthiazole, a substituted thiazole of interest in various chemical research domains. The core of this guide focuses on the well-established Hantzsch thiazole synthesis, detailing the necessary precursors, reaction mechanisms, experimental protocols, and characterization of the final product.
Introduction to Thiazole Synthesis
Thiazoles are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. They are significant scaffolds in medicinal chemistry and drug discovery due to their wide range of biological activities. The Hantzsch thiazole synthesis, first described in the late 19th century, remains a fundamental and versatile method for the construction of the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Synthetic Pathway for 4-ethyl-5-propylthiazole
The synthesis of 4-ethyl-5-propylthiazole can be efficiently achieved through a two-step process, beginning with the preparation of the requisite α-bromoketone precursor, followed by the Hantzsch cyclization.
Step 1: Synthesis of 4-Heptanone
The initial precursor, 4-heptanone, can be synthesized by the ketonization of butyric acid. A common method involves heating butyric acid in the presence of a catalyst, such as iron powder.[3]
Step 2: α-Bromination of 4-Heptanone to yield 3-Bromo-4-heptanone
The subsequent step is the selective α-bromination of 4-heptanone to produce 3-bromo-4-heptanone. This can be achieved using bromine in a suitable solvent, such as carbon tetrachloride or acetic acid.[4] Care must be taken to control the stoichiometry of the bromine to favor mono-bromination.
Step 3: Hantzsch Thiazole Synthesis of 4-ethyl-5-propylthiazole
The final step is the reaction of 3-bromo-4-heptanone with a thioamide. To obtain 4-ethyl-5-propylthiazole with no substituent at the 2-position, thioformamide is the required reagent. The reaction is typically carried out in a polar solvent like ethanol or methanol and may be heated to drive the reaction to completion.[1][2]
Experimental Protocols
Synthesis of 4-Heptanone
A mixture of n-butyric acid and hydrogen-reduced iron powder is refluxed for several hours.[3] The apparatus is then set up for distillation, and the distillate is collected. The crude 4-heptanone is washed with aqueous sodium hydroxide and water, then dried over anhydrous sodium sulfate and purified by distillation.[3]
Synthesis of 3-Bromo-4-heptanone
To a solution of 4-heptanone in a suitable solvent like carbon tetrachloride, a stoichiometric amount of bromine is added dropwise at room temperature, with protection from light.[4] After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The solvent and any excess bromine are then removed under reduced pressure. The crude 3-bromo-4-heptanone can be purified by distillation.
Synthesis of 4-ethyl-5-propylthiazole
An equimolar amount of 3-bromo-4-heptanone and thioformamide are dissolved in ethanol and heated under reflux for several hours.[1][5] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is then neutralized with an aqueous solution of a weak base, such as sodium bicarbonate.[1][5] The crude product can then be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, 4-ethyl-5-propylthiazole, can be purified by column chromatography or distillation.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| n-Butyric Acid | C₄H₈O₂ | 88.11 | Starting Material |
| 4-Heptanone | C₇H₁₄O | 114.19 | Intermediate |
| 3-Bromo-4-heptanone | C₇H₁₃BrO | 193.08 | Precursor |
| Thioformamide | CH₃NS | 61.10 | Precursor |
| 4-ethyl-5-propylthiazole | C₈H₁₃NS | 155.26 | Final Product |
Table 2: Representative Yields for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide | Product | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 99 | [2] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Substituted Thiazoles | 79-90 | [6] |
| Chloroacetaldehyde | Thioformamide | Thiazole | High | Not specified |
| α-Haloketones | N-Monosubstituted thioureas | 2-Imino-2,3-dihydrothiazoles | up to 73 | [7] |
Mandatory Visualizations
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scielo.org.za [scielo.org.za]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Chemical Properties of 4-ethyl-5-propylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-ethyl-5-propylthiazole is a heterocyclic organic compound belonging to the class of 4,5-disubstituted thiazoles.[1] Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of 4-ethyl-5-propylthiazole, drawing from available data. It is important to note that published research on this specific compound is limited.[1] Consequently, some properties are presented as estimated values, and data for the closely related compound, 4-ethyl-2-methyl-5-propylthiazole, is included for comparative purposes where relevant.
Chemical Properties
A summary of the key chemical and physical properties of 4-ethyl-5-propylthiazole and its 2-methyl analogue are presented in Table 1. This data is compiled from various chemical databases and literature sources.
Table 1: Chemical and Physical Properties of 4-ethyl-5-propylthiazole and Related Compounds
| Property | 4-ethyl-5-propylthiazole | 4-ethyl-2-methyl-5-propylthiazole |
| CAS Number | 57246-61-4[1] | 41981-75-3[2][3] |
| Molecular Formula | C₈H₁₃NS | C₉H₁₅NS[2] |
| Molecular Weight | 155.26 g/mol | 169.29 g/mol [2][4] |
| Boiling Point | 217-218 °C (estimated) | 229-230 °C (estimated) |
| Density | Not Available | Not Available |
| Solubility | Water: 65.43 mg/L @ 25 °C (estimated) | Water: 0.095 g/L (predicted)[3] |
| logP (o/w) | 2.713 (estimated) | 4.17 (predicted)[3] |
| Flash Point | 196.00 °F (91.10 °C) (estimated) | Not Available |
| Vapor Pressure | 0.191000 mmHg @ 25.00 °C (estimated) | Not Available |
| Hydrogen Bond Donor Count | Not Available | 0[4] |
| Hydrogen Bond Acceptor Count | Not Available | 2[4] |
| Rotatable Bond Count | Not Available | 3[4] |
| Exact Mass | 155.076872 g/mol | 169.09252066 Da[4] |
| Topological Polar Surface Area | Not Available | 41.1 Ų[4] |
Experimental Protocols
A plausible synthetic route to 4-ethyl-5-propylthiazole via the Hantzsch synthesis is outlined below.
General Protocol for Hantzsch Thiazole Synthesis of 4-ethyl-5-propylthiazole:
-
Reactant Preparation: The required starting materials are an α-haloketone, specifically 3-bromo-4-heptanone, and a thioamide, such as thioformamide.
-
Reaction Setup: The α-haloketone and the thioamide are dissolved in a suitable solvent, such as ethanol or methanol, in a round-bottom flask equipped with a condenser and a magnetic stirrer.[5]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any acid formed during the reaction.[5] The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to yield the pure 4-ethyl-5-propylthiazole.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of 4-ethyl-5-propylthiazole based on the Hantzsch thiazole synthesis.
Caption: Generalized workflow for the Hantzsch synthesis of 4-ethyl-5-propylthiazole.
Signaling Pathways
Currently, there is no information available in the scientific literature regarding any signaling pathways in which 4-ethyl-5-propylthiazole is involved. Further research is required to elucidate any potential biological activity and its mechanism of action.
Conclusion
This technical guide has summarized the currently available chemical property data for 4-ethyl-5-propylthiazole. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound. The provided generalized synthetic protocol based on the Hantzsch thiazole synthesis offers a viable route for its preparation, enabling further investigation into its chemical and biological properties. As a member of the thiazole family, 4-ethyl-5-propylthiazole holds potential for applications in medicinal chemistry, and future studies are warranted to explore its utility.
References
- 1. Showing Compound 4-Ethyl-5-propylthiazole (FDB019751) - FooDB [foodb.ca]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Showing Compound 4-Ethyl-2-methyl-5-propylthiazole (FDB019764) - FooDB [foodb.ca]
- 4. Thiazole, 4-ethyl-2-methyl-5-propyl- | C9H15NS | CID 587855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 4-ethyl-5-propylthiazole (CAS: 57246-61-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 4-ethyl-5-propylthiazole is limited. This guide summarizes the existing data and provides a theoretical framework based on general chemical principles. Further experimental validation is required for any practical application.
Chemical Identity and Physical Properties
4-ethyl-5-propylthiazole is a substituted thiazole derivative. Thiazoles are a class of heterocyclic compounds containing a five-membered ring with one sulfur and one nitrogen atom.[1] The structure and basic properties of 4-ethyl-5-propylthiazole are summarized below.
Table 1: Chemical and Physical Properties of 4-ethyl-5-propylthiazole
| Property | Value | Source |
| CAS Number | 57246-61-4 | [1] |
| Molecular Formula | C₈H₁₃NS | [2] |
| Molecular Weight | 155.26 g/mol | [2] |
| IUPAC Name | 4-ethyl-5-propyl-1,3-thiazole | [2] |
| SMILES | CCCC1=C(N=CS1)CC | [2] |
| InChI | InChI=1S/C8H13NS/c1-3-5-8-7(4-2)9-6-10-8/h6H,3-5H2,1-2H3 | [2] |
| Predicted Water Solubility | 0.27 g/L | FooDB |
| Predicted logP | 3.37 | FooDB |
| Predicted pKa (Strongest Basic) | 3.19 | FooDB |
Note: Predicted values are computationally derived and have not been experimentally confirmed.
Proposed Synthesis Methodology
While specific experimental protocols for the synthesis of 4-ethyl-5-propylthiazole are not detailed in the available literature, a plausible route is the Hantzsch Thiazole Synthesis . This well-established method involves the reaction of an α-haloketone with a thioamide.[3][4]
Theoretical Experimental Protocol: Hantzsch Synthesis of 4-ethyl-5-propylthiazole
Reactants:
-
1-bromo-3-hexanone: The α-haloketone required for this synthesis. The bromine is on the carbon adjacent to the carbonyl group, and the ethyl and propyl groups are positioned to yield the desired product.
-
Thioformamide: The simplest thioamide, providing the nitrogen and sulfur atoms for the thiazole ring.
Reaction Scheme:
The sulfur of the thioformamide acts as a nucleophile, attacking the α-carbon bearing the bromine on 1-bromo-3-hexanone. This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
General Procedure:
-
Reaction Setup: Equimolar amounts of 1-bromo-3-hexanone and thioformamide are dissolved in a suitable solvent, such as ethanol or a similar polar protic solvent.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Neutralization and Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude 4-ethyl-5-propylthiazole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Figure 1: Proposed Hantzsch Synthesis Workflow
Caption: Workflow for the proposed Hantzsch synthesis of 4-ethyl-5-propylthiazole.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the ethyl and propyl groups, as well as a singlet for the proton on the thiazole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): Would show characteristic absorption bands for the C=N and C-S bonds within the thiazole ring and the C-H bonds of the alkyl substituents.
Biological Activity and Signaling Pathways
There is no published research detailing the biological activity or mechanism of action of 4-ethyl-5-propylthiazole. Thiazole-containing compounds are known to exhibit a wide range of biological activities, but any potential effects of this specific compound would need to be determined through experimental screening and investigation.[4] As such, there are no known signaling pathways associated with this molecule.
Applications and Future Research
The potential applications of 4-ethyl-5-propylthiazole are currently unknown due to the lack of research. Given the prevalence of the thiazole motif in pharmaceuticals and flavor chemistry, this compound could be a candidate for:
-
Drug Discovery: As a fragment or lead compound for the development of new therapeutic agents.
-
Flavor and Fragrance Industry: Thiazole derivatives are known for their unique organoleptic properties.
Future research should focus on:
-
Definitive Synthesis and Characterization: Performing and documenting a reliable synthesis protocol and obtaining comprehensive spectroscopic data.
-
Biological Screening: Evaluating the compound's activity in a variety of biological assays to identify any potential therapeutic applications.
-
Toxicological Studies: Assessing the safety profile of the compound.
Conclusion
4-ethyl-5-propylthiazole (CAS 57246-61-4) is a chemical entity with a defined structure but a significant lack of empirical data in the public domain. This guide provides a summary of the available information and a theoretical framework for its synthesis. It is imperative that any future work on this compound begins with its synthesis and thorough characterization to enable further investigation into its chemical and biological properties.
References
- 1. Showing Compound 4-Ethyl-5-propylthiazole (FDB019751) - FooDB [foodb.ca]
- 2. PubChemLite - 4-ethyl-5-propylthiazole (C8H13NS) [pubchemlite.lcsb.uni.lu]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Molecular Structure of 4-ethyl-5-propyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Identity and Physicochemical Properties
4-ethyl-5-propyl-1,3-thiazole is a substituted heterocyclic compound with a thiazole core. The thiazole ring is a five-membered aromatic ring containing one sulfur and one nitrogen atom. In this derivative, an ethyl group is attached to position 4 and a propyl group to position 5.
Table 1: Molecular Identifiers for 4-ethyl-5-propyl-1,3-thiazole
| Identifier | Value |
| Molecular Formula | C₈H₁₃NS |
| SMILES | CCCC1=C(N=CS1)CC |
| InChI Key | RXMRQNDYNJNUQS-UHFFFAOYSA-N |
| CAS Number | 57246-61-4[1] |
Table 2: Predicted Physicochemical Properties of 4-ethyl-5-propyl-1,3-thiazole
| Property | Predicted Value |
| Molecular Weight | 155.26 g/mol |
| LogP | 2.8 |
| Boiling Point | ~220-230 °C |
| Density | ~1.0 g/cm³ |
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for 4-ethyl-5-propyl-1,3-thiazole, the following tables present predicted spectroscopic data based on computational models and analysis of structurally similar compounds. These predictions serve as a guide for the characterization of this molecule.
Table 3: Predicted ¹H NMR Spectral Data for 4-ethyl-5-propyl-1,3-thiazole (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | H-2 (thiazole ring) |
| ~2.8 | q | 2H | -CH₂- (ethyl group) |
| ~2.7 | t | 2H | -CH₂- (propyl group, α) |
| ~1.7 | sextet | 2H | -CH₂- (propyl group, β) |
| ~1.3 | t | 3H | -CH₃ (ethyl group) |
| ~1.0 | t | 3H | -CH₃ (propyl group) |
Table 4: Predicted ¹³C NMR Spectral Data for 4-ethyl-5-propyl-1,3-thiazole (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~158 | C-2 (thiazole ring) |
| ~149 | C-4 (thiazole ring) |
| ~128 | C-5 (thiazole ring) |
| ~30 | -CH₂- (propyl group, α) |
| ~23 | -CH₂- (ethyl group) |
| ~22 | -CH₂- (propyl group, β) |
| ~14 | -CH₃ (ethyl group) |
| ~13 | -CH₃ (propyl group) |
Table 5: Predicted Key IR Absorption Bands for 4-ethyl-5-propyl-1,3-thiazole
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3100 | C-H stretch (aromatic) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1600 | C=N stretch (thiazole ring) |
| ~1460 | C=C stretch (thiazole ring) |
| ~1380 | C-H bend (aliphatic) |
Table 6: Predicted Mass Spectrometry Fragmentation for 4-ethyl-5-propyl-1,3-thiazole
| m/z | Proposed Fragment |
| 155 | [M]⁺ (Molecular Ion) |
| 140 | [M - CH₃]⁺ |
| 126 | [M - C₂H₅]⁺ |
| 112 | [M - C₃H₇]⁺ |
Experimental Protocols
The following sections detail a plausible synthetic route and standard characterization methodologies for 4-ethyl-5-propyl-1,3-thiazole.
Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[2] For the synthesis of 4-ethyl-5-propyl-1,3-thiazole, the reaction would involve the condensation of an α-haloketone and a thioamide.
Reactants:
-
3-Bromo-4-heptanone: This α-haloketone can be synthesized by the bromination of 4-heptanone.
-
Thioformamide: This serves as the source of the nitrogen and sulfur atoms for the thiazole ring.
Procedure:
-
Preparation of 3-Bromo-4-heptanone: To a solution of 4-heptanone in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine dropwise at 0 °C with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure to yield crude 3-bromo-4-heptanone, which can be purified by vacuum distillation.
-
Thiazole Ring Formation: Dissolve 3-bromo-4-heptanone and an equimolar amount of thioformamide in a polar solvent such as ethanol or isopropanol. The mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-ethyl-5-propyl-1,3-thiazole.
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on a 300 or 500 MHz NMR spectrometer. The chemical shifts, multiplicities, and integration values are analyzed to confirm the presence of the ethyl, propyl, and thiazole ring protons.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments and their chemical shifts, corresponding to the thiazole ring and the alkyl substituents.
2. Infrared (IR) Spectroscopy:
- The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a thin film. The characteristic absorption bands for aromatic C-H, aliphatic C-H, C=N, and C=C bonds are identified.
3. Mass Spectrometry (MS):
- Mass spectral analysis is performed using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The molecular ion peak is identified to confirm the molecular weight of the compound. The fragmentation pattern is analyzed to provide further structural information.
4. Elemental Analysis:
- The elemental composition (C, H, N, S) of the purified compound is determined to confirm its empirical formula.
Visualizations
Caption: Logical relationship of key molecular identifiers for 4-ethyl-5-propyl-1,3-thiazole.
Caption: Experimental workflow for the Hantzsch synthesis of 4-ethyl-5-propyl-1,3-thiazole.
References
An In-depth Technical Guide to the Spectral Data of 4-ethyl-5-propylthiazole and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available spectral data for thiazole derivatives, with a specific focus on characterizing compounds structurally related to 4-ethyl-5-propylthiazole. Due to the limited availability of public domain experimental data for 4-ethyl-5-propylthiazole, this document presents a detailed analysis of a close structural analog, 4-ethyl-2-methyl-5-propylthiazole , to serve as a valuable reference. The guide encompasses mass spectrometry data, expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics, a detailed experimental protocol for the synthesis of substituted thiazoles, and logical workflow diagrams.
Spectral Data Analysis
Mass Spectrometry (MS)
Mass spectrometry of 4-ethyl-2-methyl-5-propylthiazole reveals characteristic fragmentation patterns that are instrumental in its identification. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the alkyl substituents.
Table 1: Mass Spectrometry Data for 4-ethyl-2-methyl-5-propylthiazole
| m/z | Interpretation |
| 169 | Molecular ion [M]⁺ |
| 154 | Loss of a methyl group [M-CH₃]⁺ |
| 140 | Loss of an ethyl group [M-C₂H₅]⁺ |
| 112 | Loss of a propyl group [M-C₃H₇]⁺ |
Data sourced from PubChem CID 587855.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for 4-ethyl-2-methyl-5-propylthiazole is not publicly available. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous thiazole derivatives.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, propyl, and methyl groups attached to the thiazole ring.
-
Ethyl Group: A quartet around 2.8-3.0 ppm (CH₂) and a triplet around 1.2-1.4 ppm (CH₃).
-
Propyl Group: A triplet around 2.6-2.8 ppm (CH₂ adjacent to the ring), a sextet around 1.6-1.8 ppm (middle CH₂), and a triplet around 0.9-1.1 ppm (terminal CH₃).
-
Methyl Group: A singlet around 2.4-2.6 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.
-
Thiazole Ring Carbons: Expected in the range of 110-165 ppm.
-
Alkyl Group Carbons: Expected in the aliphatic region of 10-40 ppm.
Infrared (IR) Spectroscopy
Experimental IR spectral data for 4-ethyl-2-methyl-5-propylthiazole is not available. The predicted IR spectrum would exhibit characteristic absorption bands for the C-H and C=N bonds within the molecule.
Table 2: Predicted Infrared Spectroscopy Data for 4-ethyl-2-methyl-5-propylthiazole
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2850-3000 | C-H stretch (alkyl groups) |
| 1600-1650 | C=N stretch (thiazole ring) |
| 1450-1550 | C=C stretch (thiazole ring) |
| 1350-1470 | C-H bend (alkyl groups) |
Experimental Protocols: Synthesis of Substituted Thiazoles
A prevalent and versatile method for the synthesis of 4,5-disubstituted thiazoles is the Hantzsch Thiazole Synthesis. This method involves the condensation of an α-haloketone with a thioamide.
General Hantzsch Thiazole Synthesis
Objective: To synthesize a 4,5-disubstituted thiazole from an α-haloketone and a thioamide.
Materials:
-
α-haloketone (e.g., 3-bromopentan-2-one for a 4-ethyl-5-methylthiazole derivative)
-
Thioamide (e.g., thioacetamide)
-
Ethanol (solvent)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Dissolve the α-haloketone and an equimolar amount of the thioamide in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted thiazole.
Visualizations
The following diagrams illustrate the general workflow for spectral data analysis and the reaction mechanism of the Hantzsch thiazole synthesis.
Caption: General workflow for spectroscopic analysis of a synthesized compound.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
An In-depth Technical Guide to 4-ethyl-5-propylthiazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic aromatic compound containing sulfur and nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on 4-ethyl-5-propylthiazole, a member of the 4,5-disubstituted thiazole class of compounds. While specific research on 4-ethyl-5-propylthiazole is limited, this document provides a comprehensive overview of its chemical properties, established synthetic methodologies for related 4,5-disubstituted thiazoles, and the broader therapeutic relevance of the thiazole nucleus in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel thiazole-based therapeutic agents.
Chemical Properties and Data
Based on available data for 4-ethyl-5-propyl-1,3-thiazole and related compounds, the key chemical properties are summarized in the table below. It is important to note that a closely related compound, 4-ethyl-2-methyl-5-propylthiazole, is more frequently cited in chemical databases. For the purpose of this guide, we will focus on the user-specified compound, acknowledging the limited specific experimental data.
| Property | Value | Source |
| IUPAC Name | 4-ethyl-5-propyl-1,3-thiazole | |
| Molecular Formula | C8H13NS | [1][2] |
| Molecular Weight | 155.26 g/mol | |
| SMILES | CCCC1=C(N=CS1)CC | [1][2] |
| InChI | InChI=1S/C8H13NS/c1-3-5-8-7(4-2)9-6-10-8/h6H,3-5H2,1-2H3 | [1][2] |
| Monoisotopic Mass | 155.07687 Da | [1] |
| Predicted XlogP | 3.0 | [1] |
| CAS Number | 57246-61-4 |
Synthesis of 4,5-Disubstituted Thiazoles: The Hantzsch Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the preparation of thiazole derivatives.[3] This method involves the condensation reaction between an α-haloketone and a thioamide.[3][4] For the synthesis of 4-ethyl-5-propylthiazole, a plausible Hantzsch-type route would involve the reaction of an appropriate α-haloketone with a thioamide.
Experimental Protocol: General Hantzsch Synthesis for a 4,5-Disubstituted Thiazole
This protocol provides a general procedure for the synthesis of a 4,5-disubstituted thiazole, which can be adapted for the synthesis of 4-ethyl-5-propylthiazole.
Materials:
-
α-Haloketone (e.g., 3-bromo-4-heptanone for 4-ethyl-5-propylthiazole)
-
Thioamide (e.g., thioformamide)
-
Solvent (e.g., ethanol, methanol)
-
Base (optional, e.g., sodium carbonate, triethylamine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the thioamide (1.0-1.2 equivalents) to the solution.
-
The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions, such as the acidity of the medium.[5]
Diagram of the Hantzsch Thiazole Synthesis Workflow
Caption: A flowchart illustrating the key steps in the Hantzsch synthesis of 4,5-disubstituted thiazoles.
Role in Drug Development and Therapeutic Potential
The thiazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[6][7] Thiazole-containing compounds have been successfully developed into drugs for a wide range of diseases.
Key Therapeutic Areas for Thiazole Derivatives:
-
Anticancer Agents: Thiazole derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[7][8] For instance, some derivatives act as inhibitors of protein kinases, which are crucial for cell signaling.
-
Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs.[9] The structural diversity of substituted thiazoles allows for the development of agents with activity against a broad spectrum of bacteria and fungi.
-
Anti-inflammatory Agents: Certain thiazole derivatives exhibit potent anti-inflammatory properties, making them attractive candidates for the development of new treatments for inflammatory diseases.
While there is no specific data on the biological activity of 4-ethyl-5-propylthiazole, its structural similarity to other biologically active 4,5-disubstituted thiazoles suggests that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. The ethyl and propyl substituents at the 4 and 5 positions, respectively, can influence the compound's lipophilicity and steric properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Logical Relationship of Thiazole Core to Biological Activity
Caption: A diagram showing how the chemical properties of the thiazole core contribute to its biological activity.
Conclusion
4-ethyl-5-propylthiazole, as a representative of the 4,5-disubstituted thiazole class, holds potential for further investigation in the field of medicinal chemistry. While direct experimental data for this specific compound is scarce, the well-established synthetic routes and the proven therapeutic importance of the thiazole scaffold provide a strong foundation for future research. The methodologies and insights presented in this guide are intended to facilitate the exploration of 4-ethyl-5-propylthiazole and its derivatives as potential candidates for novel drug development. Further studies are warranted to elucidate the specific biological activities and potential signaling pathway interactions of this and related compounds.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. PubChemLite - 4-ethyl-5-propylthiazole (C8H13NS) [pubchemlite.lcsb.uni.lu]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sensory World of Thiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazole derivatives are a fascinating class of heterocyclic compounds that play a crucial role in the flavor and aroma profiles of a wide variety of foods and beverages. Characterized by their often low odor and taste thresholds, these sulfur- and nitrogen-containing molecules contribute a diverse range of sensory experiences, from nutty and roasted to green and savory. This technical guide provides a comprehensive overview of the organoleptic properties of thiazole derivatives, detailing their sensory characteristics, formation pathways, and the experimental methodologies used for their evaluation.
Organoleptic Profile of Thiazole Derivatives
Thiazole and its derivatives are known for their potent and often complex organoleptic properties. Their sensory characteristics are highly dependent on the nature and position of substituent groups on the thiazole ring.
Aroma and Odor Characteristics
The aroma of thiazole derivatives is incredibly diverse, ranging from desirable food-like scents to potent, off-putting odors at high concentrations. Generally, they are associated with roasted, nutty, meaty, and green notes.[1][2] The presence of different alkyl or acetyl groups significantly influences the perceived aroma.
Taste Characteristics
Thiazole derivatives can also contribute to the taste profile of foods, often imparting savory, and in some cases, bitter or metallic notes. Certain thiazoles are believed to contribute to the "kokumi" sensation, a Japanese term describing a sense of richness, body, and complexity in food that is distinct from the five basic tastes.
Quantitative Sensory Data
The potency of flavor compounds is often quantified by their odor and taste thresholds, which represent the minimum concentration at which a substance can be detected. Thiazole derivatives are known for their exceptionally low odor thresholds, meaning even trace amounts can have a significant impact on the overall flavor profile.
Table 1: Odor Thresholds of Selected Thiazole Derivatives
| Compound | Odor Threshold (in water, ppb) | Odor Descriptor(s) | References |
| 2-Isobutylthiazole | 3 | Green, tomato leaf | [3] |
| 4-Butyl-5-propylthiazole | 0.003 | Bell pepper | [3] |
| 2-Acetylthiazole | - | Nutty, popcorn, roasted corn, potato-like | [4][5] |
| 2,4,5-Trimethylthiazole | - | Cocoa, coffee, musty, vegetable, nutty | [1] |
Note: Quantitative taste threshold data for a wide range of thiazole derivatives is limited in publicly available literature.
Formation Pathways of Thiazole Derivatives in Food
Thiazole derivatives are primarily formed in food through two main chemical pathways during thermal processing: the Maillard reaction and the thermal degradation of sulfur-containing compounds like cysteine and thiamine (Vitamin B1).[6]
Maillard Reaction
The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. The reaction of sulfur-containing amino acids, such as cysteine, with dicarbonyl intermediates of the Maillard reaction is a major route for the formation of a wide variety of thiazole derivatives.[7][8] For instance, the reaction of cysteine with intermediates like methylglyoxal and glyoxal can lead to the formation of 2-acetylthiazole.[1][4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing Taste Detection Thresholds across Individuals Following Vegan, Vegetarian, or Omnivore Diets [mdpi.com]
- 3. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 4. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Elusive Presence of 4-Ethyl-5-Propylthiazole in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current scientific understanding of the natural occurrence of 4-ethyl-5-propylthiazole. Despite its potential significance as a flavor compound, literature specifically detailing its natural sources, biosynthesis, and quantitative data remains exceptionally scarce. This document, therefore, provides a comprehensive overview of the broader class of alkylthiazoles, offering insights into the probable formation pathways, analytical methodologies, and sensory characteristics that would be pertinent to the study of 4-ethyl-5-propylthiazole. The guide synthesizes available information on related compounds to equip researchers with the foundational knowledge required to investigate this specific molecule.
Introduction: The Scarcity of Specific Data
A thorough review of scientific literature and chemical databases reveals a significant lack of information regarding the natural occurrence of 4-ethyl-5-propylthiazole. While the compound is cataloged in databases such as FooDB and HMDB, these entries explicitly state that very few, if any, articles have been published on it. Consequently, there is no direct evidence or quantitative data confirming its presence in specific plants, animals, or microorganisms.
However, the thiazole ring system is a common feature in many naturally occurring and process-formed flavor compounds. Alkylthiazoles, in particular, are well-documented as significant contributors to the aroma profiles of a wide variety of cooked foods.[1][2][3] It is highly probable that 4-ethyl-5-propylthiazole, if found in nature, would be a product of thermal processing, such as the Maillard reaction, rather than a result of direct enzymatic biosynthesis.
Probable Formation Pathway: The Maillard Reaction
The most likely origin of 4-ethyl-5-propylthiazole in food systems is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[4][5][6] This reaction is responsible for the desirable flavors and colors in a vast array of cooked foods, including baked bread, roasted coffee, and seared meat.
The formation of thiazoles through the Maillard reaction typically involves the interaction of a sulfur-containing amino acid, such as cysteine or cystine, with dicarbonyl compounds that are intermediates in the reaction cascade. The general pathway leading to the formation of alkylthiazoles is outlined below.
Sensory Properties and Occurrence of Related Alkylthiazoles
While specific sensory data for 4-ethyl-5-propylthiazole is unavailable, the sensory characteristics of other alkylthiazoles are well-documented. These compounds are known for their nutty, roasted, meaty, and green aroma notes and are often potent, with very low odor thresholds.[1][2] For instance, 4,5-dialkylthiazoles have been noted for their potent bell pepper-like aromas.[1] The table below summarizes the occurrence and sensory properties of various alkylthiazoles found in food.
| Alkylthiazole | Natural/Processed Source(s) | Sensory Description |
| 2-Isobutylthiazole | Tomato | Green, tomato-leaf like[1] |
| 2-Acetylthiazole | Popcorn, roasted nuts, coffee | Nutty, cereal-like, popcorn-like[7] |
| 4-Methyl-5-vinylthiazole | Cocoa | Nut-like[1] |
| 2,4-Dimethyl-5-ethylthiazole | Roasted meat, coffee | Roasted, nutty, meaty |
| 2-Ethyl-4-methylthiazole | Fried potato, roasted peanuts | Earthy, nutty |
| 4-Butyl-5-propylthiazole | - (Synthesized) | Potent bell pepper aroma[1] |
Experimental Protocols
For researchers aiming to study 4-ethyl-5-propylthiazole, the following experimental protocols for its synthesis, extraction, and analysis can be adapted from established methods for other alkylthiazoles.
Synthesis of 4-Ethyl-5-Propylthiazole (Hantzsch Thiazole Synthesis)
A common method for synthesizing thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide.
Materials:
-
3-Bromo-4-heptanone (α-haloketone)
-
Thioformamide (thioamide)
-
Ethanol (solvent)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Dissolve 3-bromo-4-heptanone and thioformamide in ethanol.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Extraction and Analysis from a Food Matrix
The following workflow outlines a general procedure for the extraction and analysis of volatile compounds, including alkylthiazoles, from a food matrix.
Detailed Protocol:
-
Sample Preparation: The food sample is homogenized to ensure a uniform matrix. For solid samples, this may involve grinding or blending.
-
Extraction: Volatile compounds are extracted from the sample. Common techniques include:
-
Solid Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to adsorb volatile and semi-volatile compounds.
-
Simultaneous Distillation-Extraction (SDE): The sample is steam distilled while the distillate is continuously extracted with an organic solvent.
-
-
Analysis: The extracted compounds are separated and identified.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The extract is injected into a gas chromatograph for separation based on volatility and polarity. The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra.
-
Gas Chromatography-Olfactometry (GC-O): The effluent from the gas chromatograph is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port, allowing a trained panelist to describe the odor of each eluting compound.
-
-
Quantification: To determine the concentration of 4-ethyl-5-propylthiazole, an internal standard (a known amount of a compound with similar chemical properties but not present in the sample) is added at the beginning of the extraction process. The ratio of the peak area of the target analyte to the peak area of the internal standard is used for quantification.
Conclusion and Future Directions
The natural occurrence of 4-ethyl-5-propylthiazole remains an open area of research. While direct evidence is currently lacking, its formation as a flavor compound in thermally processed foods is highly plausible. Future research should focus on targeted analysis of foods known to be rich in alkylthiazoles, such as roasted meats, coffee, and nuts, using sensitive analytical techniques like GC-MS/MS. The synthesis of an authentic standard of 4-ethyl-5-propylthiazole is a critical first step to enable its unambiguous identification and quantification in natural and processed matrices. Understanding the formation and sensory properties of this and other alkylthiazoles is crucial for the food industry in developing and controlling desirable flavor profiles. For drug development professionals, the thiazole moiety is a key component in many bioactive molecules, and understanding its natural and process-formed derivatives can provide insights into potential new lead compounds.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. adv-bio.com [adv-bio.com]
- 3. The role of sulfur compounds in food flavor part I: Thiazoles | Semantic Scholar [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. adv-bio.com [adv-bio.com]
A Comprehensive Review of 4,5-Disubstituted Thiazoles: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Among its various substituted forms, 4,5-disubstituted thiazoles have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth literature review of the synthesis, biological evaluation, and structure-activity relationships of this important class of molecules, with a focus on their potential as therapeutic agents.
Synthetic Methodologies
The construction of the 4,5-disubstituted thiazole core is primarily achieved through the renowned Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide. However, a variety of other modern synthetic strategies, including multicomponent reactions, have been developed to afford these derivatives with high efficiency and structural diversity.
Key Synthetic Protocols
1. Hantzsch Thiazole Synthesis of 4,5-Diphenyl-2-aminothiazole:
A classic and widely used method for constructing the thiazole ring is the Hantzsch synthesis. This procedure involves the cyclocondensation of an α-halocarbonyl compound with a thioamide derivative.
-
Reactants:
-
2-Bromo-1,2-diphenylethanone (α-bromodeoxybenzoin)
-
Thiourea
-
-
Procedure:
-
To a solution of 2-bromo-1,2-diphenylethanone (1 mmol) in ethanol (20 mL), thiourea (1.2 mmol) is added.
-
The reaction mixture is refluxed for 4-6 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4,5-diphenyl-2-aminothiazole.
-
2. Multicomponent Synthesis of Functionalized 4,5-Disubstituted Thiazoles:
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step.
-
Reactants:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Elemental sulfur
-
A primary amine (e.g., aniline)
-
-
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), elemental sulfur (1.2 mmol), and primary amine (1 mmol) is taken in a round-bottom flask.
-
A catalytic amount of a base (e.g., piperidine or triethylamine) is added.
-
The mixture is heated under reflux in a suitable solvent like ethanol or methanol for 8-12 hours.
-
The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired polysubstituted thiazole derivative.
-
Biological Activities and Therapeutic Applications
4,5-Disubstituted thiazoles exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. The nature and position of the substituents on the thiazole ring play a crucial role in determining their pharmacological profile.
Anticancer Activity
A significant body of research has focused on the development of 4,5-disubstituted thiazoles as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.
Key Signaling Pathways in Anticancer Activity:
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several 4,5-disubstituted thiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby blocking downstream signaling pathways involved in endothelial cell proliferation and migration.
Methodological & Application
Application Notes and Protocols for 4-Ethyl-5-Propylthiazole in the Flavor Industry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific molecule 4-ethyl-5-propylthiazole is limited in publicly available scientific literature. The following application notes and protocols are based on the general properties and applications of alkylated thiazoles in the flavor industry and provide representative data and methodologies.
Introduction to Alkylated Thiazoles in Flavor Chemistry
Thiazoles are a class of sulfur-containing heterocyclic compounds that are significant contributors to the aroma of many cooked and processed foods.[1][2] They are typically formed during thermal processing through the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars.[3] The flavor profile of thiazoles is diverse and highly dependent on their substitution pattern. Generally, they are known for nutty, roasted, meaty, and green notes.[4] Due to their low odor thresholds and potent aroma, thiazoles are widely used as flavor ingredients in a variety of food products, including soups, sauces, snack foods, and meat analogues.[1]
4-Ethyl-5-propylthiazole belongs to the family of 4,5-disubstituted thiazoles. While specific sensory data for this compound is not widely reported, its structure suggests it would contribute to the savory, and potentially green or nutty, aroma profiles characteristic of this class of molecules.
Data Presentation
The following table summarizes the reported odor and taste thresholds for several alkylated thiazoles, providing a comparative context for the potential sensory impact of 4-ethyl-5-propylthiazole.
| Compound Name | CAS Number | Odor/Flavor Descriptors | Odor Threshold (in water, ppb) | Taste Threshold (in water, ppm) |
| 2-Acetylthiazole | 24295-03-2 | Popcorn-like, nutty, roasted, bready | 1 | - |
| 2-Isobutylthiazole | 18640-74-9 | Green, tomato leaf, earthy | 3 | - |
| 4-Methyl-5-vinylthiazole | 1759-28-0 | Nutty, roasted, cocoa | 0.2 | - |
| 2,4-Dimethyl-5-ethylthiazole | 53401-26-8 | Meaty, roasted, nutty | - | - |
| 2-Ethyl-4-methylthiazole | 15679-19-3 | Roasted, yeasty, nutty | - | - |
| 4-Butyl-5-propylthiazole | 53401-30-4 | Bell pepper | 0.003 | - |
Data compiled from various sources. Note the extremely low odor threshold for 4-butyl-5-propylthiazole, indicating the high potency of 4,5-dialkylthiazoles.
This table presents the concentration ranges of selected thiazoles found in various food matrices. This data is crucial for understanding the natural occurrence of these compounds and for guiding their use in flavor formulations.
| Compound Name | Food Matrix | Concentration Range |
| 2-Acetylthiazole | Roasted Coffee | 50 - 300 ppb |
| 2-Isobutylthiazole | Tomato Products | 1 - 10 ppb |
| 2,4-Dimethyl-5-ethylthiazole | Cooked Beef | 5 - 20 ppb |
| 4-Methyl-5-vinylthiazole | Cocoa Powder | 10 - 50 ppb |
| Various Alkylthiazoles | Roasted Peanuts | 1 - 100 ppb |
Concentrations are approximate and can vary significantly based on processing conditions and raw materials.
Experimental Protocols
This protocol describes a general method for the synthesis of 4,5-disubstituted thiazoles, which can be adapted for the synthesis of 4-ethyl-5-propylthiazole. The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.
Materials:
-
3-Bromo-4-heptanone (α-haloketone precursor for 4-ethyl-5-propylthiazole)
-
Thioformamide (or another appropriate thioamide)
-
Ethanol (solvent)
-
Sodium bicarbonate (base)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromo-4-heptanone (0.1 mol) in 100 mL of ethanol.
-
Add thioformamide (0.1 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude 4-ethyl-5-propylthiazole by vacuum distillation or column chromatography on silica gel.
This protocol outlines a method for the extraction and quantification of volatile thiazoles from a food sample (e.g., cooked meat) using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
Materials and Equipment:
-
Food sample (e.g., 5g of cooked ground beef)
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
SPME autosampler or manual holder
-
GC-MS system with a suitable capillary column (e.g., DB-Wax or DB-5ms)
-
Internal standard (e.g., 2,4,6-trimethylpyridine)
-
Sodium chloride
Procedure:
-
Sample Preparation: Weigh 5 g of the homogenized food sample into a 20 mL headspace vial. Add 1 g of sodium chloride to increase the ionic strength of the matrix and promote the release of volatiles. Add a known amount of the internal standard solution.
-
SPME Extraction:
-
Place the vial in a heating block or the autosampler's incubator set at 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
-
-
GC-MS Analysis:
-
Injection: Transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: m/z 40-350.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 250°C.
-
-
-
Data Analysis:
-
Identify 4-ethyl-5-propylthiazole by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Workflow for the analysis of volatile flavor compounds.
Caption: Logical process for flavor development and incorporation.
References
Application of 4-ethyl-5-propylthiazole in Food Science: A Practical Guide
Disclaimer: Published research specifically detailing the applications and experimental protocols for 4-ethyl-5-propylthiazole in food science is limited. The following application notes and protocols are based on the broader class of alkylthiazoles, which share similar chemical properties and are known for their significant contributions to food flavor and aroma. These guidelines are intended to serve as a foundational resource for researchers and professionals in the field.
Introduction to Alkylthiazoles in Food Science
Thiazoles are a class of sulfur-containing heterocyclic compounds that are pivotal in the flavor profiles of a wide variety of cooked and processed foods.[1][2] They are primarily formed during thermal processing through the Maillard reaction, which involves the reaction between reducing sugars and amino acids, particularly the sulfur-containing amino acid cysteine.[3][4] Thiazoles are known for imparting desirable nutty, meaty, roasted, and savory notes to foods, even at very low concentrations.[1][5] Their potent aromatic properties make them valuable targets for flavor analysis and development in the food industry.
Application Notes
Flavor and Aroma Contribution
Alkylthiazoles, including compounds structurally similar to 4-ethyl-5-propylthiazole, are recognized for their complex and potent flavor characteristics. They contribute to the desirable sensory attributes of a wide range of food products.
-
Savory and Meat-like Flavors: Thiazoles are key components of the characteristic flavors of roasted, grilled, and boiled meats. They can be used to enhance the meaty and savory notes in plant-based meat alternatives, soups, and stocks.[1][5]
-
Nutty and Roasted Aromas: In products like coffee, cocoa, and nuts, thiazoles contribute to the rich, roasted, and nutty aromas developed during the roasting process.[1][6]
-
Enhancement of Umami and Overall Flavor Profile: By providing a savory and complex base, thiazoles can enhance the perception of umami and the overall flavor depth of processed foods, potentially allowing for sodium reduction.[1]
Use in Flavor Formulations
Due to their potent nature, thiazoles are often used as part of complex flavor formulations to impart specific sensory characteristics to food products. They can be used to:
-
Recreate authentic cooked flavors in processed foods.
-
Mask undesirable off-flavors.
-
Standardize the flavor profile of a product across different batches.
Indicator of Thermal Processing
The presence and concentration of specific alkylthiazoles can serve as indicators of the extent of thermal processing a food product has undergone. This information is valuable for quality control and process optimization.
Quantitative Data on Structurally Similar Thiazoles
Due to the lack of specific data for 4-ethyl-5-propylthiazole, the following table summarizes the flavor profiles and, where available, odor thresholds of other representative alkylthiazoles to provide a comparative context.
| Compound Name | CAS Number | Flavor/Odor Description | Odor Threshold (in water) | Reference |
| 2-Acetylthiazole | 24295-03-2 | Nutty, popcorn-like, bready, roasted | 10 ppb | [7] |
| 4-Methyl-5-vinylthiazole | 1759-28-0 | Nutty, cocoa-like, meaty | 0.2 ppb | [8] |
| 2-Isobutylthiazole | 18640-74-9 | Green, tomato-like, earthy | 3 ppb | [5] |
| 4-Methylthiazole | 693-95-8 | Nutty, vegetable-like, meaty | 100 ppb | [9] |
| 2,4,5-Trimethylthiazole | 13623-11-5 | Nutty, roasted, cocoa, meaty | 40 ppb |
Experimental Protocols
Protocol 1: Extraction and Identification of 4-ethyl-5-propylthiazole from a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the extraction and identification of volatile and semi-volatile flavor compounds like 4-ethyl-5-propylthiazole from a solid or liquid food matrix.
1. Sample Preparation:
- For solid samples (e.g., roasted nuts, grilled meat), homogenize a representative portion (e.g., 5-10 g) into a fine powder or paste.[10] Cryogenic grinding may be used to preserve volatile compounds.[10]
- For liquid samples (e.g., coffee, soup), use a defined volume (e.g., 5-10 mL).
- Transfer the prepared sample into a headspace vial (e.g., 20 mL).
- If desired, add a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for semi-quantification or quantification.
- Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes by the "salting-out" effect.
2. HS-SPME Procedure:
- Place the sealed headspace vial in a heating block or water bath set to a specific temperature (e.g., 60°C) to facilitate the release of volatile compounds into the headspace.
- Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of the analytes. The choice of fiber and extraction time should be optimized for the target analyte.
- After extraction, retract the fiber into the needle and immediately introduce it into the GC injector.
3. GC-MS Analysis:
- Injector: Operate in splitless mode to maximize the transfer of analytes onto the GC column. Set the injector temperature high enough to ensure efficient desorption of the analytes from the SPME fiber (e.g., 250°C).
- GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for the separation of volatile compounds.
- Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a high temperature (e.g., 250°C) to separate the compounds based on their boiling points and interactions with the stationary phase.
- Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of, for example, 35-350 amu.
- Identification: Identify 4-ethyl-5-propylthiazole by comparing its mass spectrum and retention index with those of an authentic reference standard or with entries in a mass spectral library (e.g., NIST, Wiley).
Protocol 2: Sensory Evaluation of 4-ethyl-5-propylthiazole
This protocol describes a method for determining the flavor profile of 4-ethyl-5-propylthiazole using a trained sensory panel.
1. Panelist Training:
- Select and train a panel of individuals (typically 8-12) to recognize and describe various aroma and taste attributes relevant to savory and roasted flavors.[11]
- Familiarize the panelists with reference standards for different flavor notes (e.g., nutty, meaty, earthy, sulfurous).
2. Sample Preparation:
- Prepare a series of dilutions of a pure standard of 4-ethyl-5-propylthiazole in a neutral medium (e.g., deionized water, vegetable oil) to determine its odor and taste thresholds.
- For flavor application studies, incorporate the compound at various concentrations into a simple food base (e.g., a plain broth, a simple biscuit dough).
3. Sensory Evaluation Session:
- Conduct the evaluation in a controlled environment with neutral lighting and no distracting odors.[12]
- Present the samples to the panelists in a randomized and blind manner.
- Ask panelists to evaluate the samples and rate the intensity of various sensory attributes (e.g., nutty, meaty, roasted, green, sulfurous) on a structured scale (e.g., a 15-cm line scale or a 9-point hedonic scale).[11]
- Include a control sample (the food base without the added compound) for comparison.
4. Data Analysis:
- Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the significant sensory attributes of 4-ethyl-5-propylthiazole and its impact on the food base.
Visualizations
Caption: Formation of alkylthiazoles via the Maillard reaction.
Caption: Experimental workflow for flavor analysis.
References
- 1. One moment, please... [adv-bio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles of different initial Maillard intermediates and pathways in meat flavor formation for cysteine-xylose-glycine model reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adv-bio.com [adv-bio.com]
- 6. nbinno.com [nbinno.com]
- 7. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 10. foodsafety.institute [foodsafety.institute]
- 11. foodresearchlab.com [foodresearchlab.com]
- 12. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
Application Notes and Protocols for the Gas Chromatography Analysis of 4-ethyl-5-propylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-ethyl-5-propylthiazole is a heterocyclic compound that contributes to the characteristic aroma and flavor profiles of various food products and is of interest in the development of flavor formulations and sensory analysis. Accurate and robust analytical methods are essential for its quantification in diverse matrices. Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like 4-ethyl-5-propylthiazole, offering high resolution and sensitivity.
This document provides detailed application notes and protocols for the determination of 4-ethyl-5-propylthiazole using GC-based methods. The protocols cover sample preparation, chromatographic conditions, and data analysis, designed to be adaptable for various research and quality control applications.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Analysis
This protocol is ideal for the analysis of 4-ethyl-5-propylthiazole in liquid matrices such as beverages, sauces, or reaction mixtures where the compound is present as a volatile component.
1. Sample Preparation:
-
Accurately weigh 5.0 g of the liquid or homogenized solid sample into a 20 mL headspace vial.
-
Add 1.0 g of sodium chloride to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.
-
If an internal standard is used, spike the sample with a known concentration of a suitable standard (e.g., 2-methyl-3-heptanone).
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in an autosampler tray with an agitator and heating block.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
3. GC-MS Parameters:
-
Injector: Splitless mode, 250°C. Desorption time: 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For 4-ethyl-5-propylthiazole (molecular weight 155.27), characteristic ions should be selected (e.g., m/z 155, 126, 98).
-
Protocol 2: Liquid-Liquid Extraction (LLE) GC-FID for Concentrated Samples
This protocol is suitable for samples where 4-ethyl-5-propylthiazole is present at higher concentrations or in a complex matrix that is not amenable to headspace analysis.
1. Sample Preparation:
-
Homogenize 10 g of the sample with 20 mL of deionized water.
-
Spike with an appropriate internal standard if necessary.
-
Transfer the homogenate to a separatory funnel.
-
Add 30 mL of dichloromethane or diethyl ether and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with 20 mL of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
2. GC-FID Parameters:
-
Injector: Split mode (e.g., 20:1 split ratio), 250°C. Injection volume: 1 µL.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.
-
Column: HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 220°C at a rate of 8°C/min, hold for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Hydrogen flow: 30 mL/min.
-
Airflow: 300 mL/min.
-
Makeup gas (Helium or Nitrogen): 25 mL/min.
-
Data Presentation
Quantitative data should be compiled for method validation and routine analysis. The following tables provide a template for presenting such data.
Table 1: GC-MS (SIM Mode) Method Validation Parameters
| Parameter | Result |
| Retention Time (min) | e.g., 12.5 |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | e.g., 0.1 µg/kg |
| Limit of Quantification (LOQ) | e.g., 0.5 µg/kg |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery (%) | 90-110% |
Table 2: GC-FID Analysis Quantitative Results
| Sample ID | Concentration (mg/L) | %RSD (n=3) |
| Sample A | 15.2 | 2.5 |
| Sample B | 8.7 | 3.1 |
| Control | < LOQ | N/A |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 4-ethyl-5-propylthiazole.
Caption: General workflow for the analysis of 4-ethyl-5-propylthiazole.
Application Notes and Protocols for NMR Spectroscopy of Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules. For researchers in medicinal chemistry and drug development, where thiazole scaffolds are prevalent due to their diverse biological activities, a thorough understanding of their NMR spectral features is crucial. These application notes provide a comprehensive overview of the key NMR spectroscopic characteristics of substituted thiazoles, including typical chemical shifts and coupling constants. The accompanying detailed protocols offer step-by-step guidance for sample preparation and the execution of essential 1D and 2D NMR experiments, facilitating the unambiguous structure determination of novel thiazole derivatives.
Application Notes
¹H NMR Spectroscopy of Substituted Thiazoles
The proton NMR spectra of thiazole derivatives are characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts of the thiazole ring protons (H2, H4, and H5) are highly dependent on the nature and position of the substituents.
-
H2 Proton: The proton at the C2 position is generally the most deshielded, appearing at the downfield end of the spectrum. Its chemical shift is significantly influenced by substituents at C2.
-
H4 Proton: The chemical shift of the H4 proton is sensitive to substituents at the C4 and C5 positions.
-
H5 Proton: The H5 proton signal is influenced by substituents at C4 and C5. In 2,4-disubstituted thiazoles, the H5 proton typically appears as a singlet.[1] For instance, in a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, the C5-H proton signal was observed in the range of 7.15–7.50 ppm.[1]
The electronic properties of the substituents play a critical role in determining the chemical shifts. Electron-withdrawing groups (EWGs) deshield the ring protons, causing them to resonate at higher chemical shifts (downfield). Conversely, electron-donating groups (EDGs) shield the protons, leading to upfield shifts.
¹³C NMR Spectroscopy of Substituted Thiazoles
The carbon atoms of the thiazole ring resonate in the aromatic region of the ¹³C NMR spectrum, generally between 100 and 175 ppm.
-
C2 Carbon: The C2 carbon is the most deshielded carbon of the thiazole ring, often appearing above 160 ppm. In some 2,3,4-trisubstituted thiazolium bromide salts, the C2 signal can be found at approximately 168.6 ppm and can shift to as high as 175.4 ppm.[2]
-
C4 Carbon: The C4 carbon typically resonates in the range of 130-155 ppm. For certain 2,3,4-trisubstituted thiazolium salts, the C4 signal is observed around 150.9 ppm.[2]
-
C5 Carbon: The C5 carbon is generally the most shielded of the ring carbons, with chemical shifts often appearing between 100 and 120 ppm. In some thiazolium bromide salts, the C5 signal has been reported at approximately 112.7 ppm and can be as high as 117.6 ppm.[2]
Similar to ¹H NMR, the chemical shifts of the thiazole carbons are significantly affected by the electronic nature of the substituents.
2D NMR Spectroscopy for Structure Elucidation
For complex substituted thiazoles, 1D NMR spectra can be challenging to interpret due to signal overlap. In such cases, 2D NMR experiments are invaluable for unambiguous structure determination.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a thiazole derivative, COSY can be used to establish the connectivity between protons on the thiazole ring and those on adjacent substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the correlation of a substituent's protons with the thiazole ring carbons can confirm its position.
Through-Space Correlations (NOESY/ROESY) for Stereochemical Analysis
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are essential for determining the stereochemistry and conformation of molecules. These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds.
For substituted thiazoles with stereocenters or restricted bond rotation, NOESY or ROESY can reveal the relative orientation of substituents. For example, a NOE correlation between a proton on a substituent at C4 and a proton on a substituent at C5 would indicate that these substituents are on the same side of the molecule.
Data Presentation
Table 1: ¹H NMR Chemical Shift Ranges for Substituted Thiazoles
| Proton Position | Typical Chemical Shift Range (ppm) | Notes |
| H2 | 8.5 - 9.5 | Highly sensitive to C2 substitution. |
| H4 | 7.5 - 8.5 | Influenced by substituents at C4 and C5. |
| H5 | 7.0 - 8.0 | Influenced by substituents at C4 and C5. Appears as a singlet in 2,4-disubstituted thiazoles.[1] |
| NH (on substituent) | 5.0 - 11.0 | Broad signal, position is concentration and solvent dependent. In some thiazolium salts, NH protons appear downfield around 9.88 ppm.[2] |
Table 2: ¹³C NMR Chemical Shift Ranges for Substituted Thiazoles
| Carbon Position | Typical Chemical Shift Range (ppm) | Notes |
| C2 | 160 - 175 | Most deshielded ring carbon.[2] |
| C4 | 130 - 155 | Chemical shift is highly dependent on the substituent.[2] |
| C5 | 100 - 120 | Most shielded ring carbon.[2] |
Table 3: Typical ¹H-¹H Coupling Constants in Thiazole Derivatives
| Coupling | Typical Value (Hz) | Notes |
| J(H4, H5) | 3.0 - 4.0 | Three-bond coupling between protons on the thiazole ring. |
| J(H, substituent) | 5.0 - 8.0 | Coupling between a ring proton and a proton on an adjacent substituent (e.g., ethyl group). |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Weigh 5-20 mg of the solid substituted thiazole derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence the chemical shifts.
-
Dissolution: Place the weighed sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Mixing: Vortex the vial until the sample is completely dissolved.
-
Filtering: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Acquisition of a ¹H NMR Spectrum
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (typically 8 to 16 for a standard sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
Process the data: Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Protocol 3: Acquisition of a ¹³C NMR Spectrum
-
Use the same prepared sample and ensure it is locked and shimmed.
-
Set up a proton-decoupled ¹³C experiment.
-
Set the appropriate spectral width (e.g., -10 to 220 ppm).
-
Set the number of scans (typically 128 to 1024 or more, depending on the sample concentration).
-
Set the relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
Process the data: Apply Fourier transform with an appropriate window function (e.g., exponential multiplication), phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak.
Protocol 4: Acquisition of a 2D COSY Spectrum
-
From the shimmed sample, select the COSY experiment.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of increments in the indirect dimension (t1), typically 256 or 512.
-
Set the number of scans per increment (e.g., 2 to 8).
-
Acquire the 2D data set.
-
Process the data using appropriate window functions, Fourier transform in both dimensions, and symmetrization.
Protocol 5: Acquisition of a 2D HSQC Spectrum
-
Select the HSQC experiment.
-
Set the proton spectral width in the direct dimension (F2) and the carbon spectral width in the indirect dimension (F1).
-
Set the number of increments in the indirect dimension (typically 128 to 256).
-
Set the number of scans per increment (e.g., 4 to 16).
-
Optimize the one-bond coupling constant (¹JCH), typically around 145 Hz for aromatic compounds.
-
Acquire and process the 2D data set.
Protocol 6: Acquisition of a 2D HMBC Spectrum
-
Select the HMBC experiment.
-
Set the proton and carbon spectral widths as for HSQC.
-
Set the number of increments in the indirect dimension (typically 256 to 512).
-
Set the number of scans per increment (e.g., 8 to 32).
-
Optimize the long-range coupling constant (ⁿJCH), typically set to 8-10 Hz.
-
Acquire and process the 2D data set.
Protocol 7: Acquisition of a 2D NOESY/ROESY Spectrum
-
Select the NOESY or ROESY experiment.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of increments in the indirect dimension (typically 256 to 512).
-
Set the number of scans per increment (e.g., 8 to 16).
-
Set an appropriate mixing time (tm). This is a crucial parameter; for small molecules, a mixing time of 300-800 ms is a good starting point for NOESY.
-
Acquire and process the 2D data set.
Mandatory Visualization
Caption: General Experimental Workflow for NMR Analysis.
Caption: Key 2D NMR Correlations for Structure Elucidation.
Caption: Influence of Substituent Electronic Effects.
References
Application Notes and Protocols for the Analytical Identification of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical identification and characterization of thiazole-containing compounds. Thiazole moieties are prevalent in a wide range of biologically active molecules and pharmaceuticals, making their precise identification crucial for research, drug development, and quality control.[1][2] This guide covers key analytical techniques, including spectroscopic and chromatographic methods, offering practical insights and step-by-step procedures.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for the structural elucidation of thiazole derivatives, providing insights into their molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the complete structure of thiazole compounds in solution. Both ¹H and ¹³C NMR are routinely used, with 2D NMR techniques providing further detailed structural information.[3][4][5][6][7]
Application Note:
¹H NMR spectra of thiazole derivatives typically show characteristic chemical shifts for the ring protons, often found in the aromatic region (7.0-9.0 ppm). The precise chemical shift is influenced by the nature and position of substituents on the thiazole ring.[8][9] For instance, electron-withdrawing groups will generally shift the proton signals downfield. ¹³C NMR provides information on the carbon skeleton, with the thiazole ring carbons appearing at distinct chemical shifts. 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, confirming substituent positions, and assembling the final molecular structure.[4][5][6]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the thiazole compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. Higher field strengths will provide better resolution.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
-
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Thiazole Ring Protons and Carbons
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | 8.5 - 9.0 | 150 - 170 |
| C4-H | 7.5 - 8.5 | 135 - 155 |
| C5-H | 7.0 - 8.0 | 110 - 125 |
Note: These are general ranges and can vary significantly based on substitution patterns and solvent effects.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of thiazole compounds. Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure.[10][11][12][13]
Application Note:
Electron Ionization (EI) is a common technique that often results in extensive fragmentation, providing a "fingerprint" mass spectrum for a given thiazole derivative. The molecular ion peak (M⁺) is usually observed, confirming the molecular weight.[10] Common fragmentation pathways for the thiazole ring involve cleavage of the C-S and C-N bonds.[11][14] Softer ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful for obtaining the molecular weight of more fragile or polar thiazole compounds with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the thiazole compound (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
GC-MS System:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is typically used.
-
-
GC Method:
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Method:
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it with known fragmentation pathways of thiazoles or with spectral libraries (e.g., NIST).
-
Table 2: Common Mass Spectral Fragments of Simple Thiazole Derivatives
| Fragment Ion (m/z) | Possible Structure/Loss |
| M⁺ | Molecular Ion |
| [M-HCN]⁺ | Loss of hydrogen cyanide |
| [M-C₂H₂]⁺ | Loss of acetylene |
| [M-CS]⁺ | Loss of carbon monosulfide |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.
Application Note:
For thiazole compounds, IR spectroscopy can confirm the presence of the C=N and C-S stretching vibrations characteristic of the thiazole ring.[16] Additionally, it can identify functional groups attached to the ring, such as C=O (carbonyl), N-H (amine/amide), and O-H (hydroxyl) groups. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl).
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the IR spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the thiazole ring and other functional groups.
-
Compare the spectrum with reference spectra if available.
-
Table 3: Characteristic IR Absorption Frequencies for Thiazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=N Stretch (thiazole) | 1620 - 1550 | Medium |
| C-S Stretch (thiazole) | 800 - 600 | Medium |
| C=O Stretch (e.g., amide) | 1700 - 1630 | Strong |
| N-H Stretch (e.g., amine) | 3500 - 3300 | Medium |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating thiazole compounds from complex mixtures and for their quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of thiazole derivatives.[17]
Application Note:
Reversed-phase HPLC is the most common mode used for the analysis of thiazole compounds. A C18 column is frequently employed with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol.[18] Detection is typically performed using a UV detector, as the thiazole ring and any associated chromophores absorb UV light. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions. LC-MS and LC-MS/MS methods offer higher sensitivity and selectivity, especially for analyzing thiazole compounds in complex biological matrices.[19][20][21][22]
Experimental Protocol: HPLC-UV Analysis
-
System Preparation:
-
HPLC System: An HPLC system equipped with a pump, injector, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare the mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. Filter and degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve a known amount of the thiazole reference standard in a suitable solvent to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to create a calibration curve.
-
Sample Solution: Dissolve the sample containing the thiazole compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the thiazole compound using a UV-Vis spectrophotometer and set the UV detector to this wavelength.
-
Elution: Isocratic or gradient elution may be used depending on the complexity of the sample.
-
-
Data Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to the thiazole compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the thiazole compound in the sample by interpolating its peak area on the calibration curve.
-
Table 4: Example HPLC-UV Method Parameters for a Thiazole Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Signaling Pathways and Experimental Workflows
Many thiazole-containing compounds exhibit potent biological activity, often by modulating specific cellular signaling pathways. For instance, several thiazole derivatives have been developed as kinase inhibitors for cancer therapy, targeting pathways like PI3K/AKT/mTOR and TGF-β.[8][23][24][25][26][27]
Thiazole Derivatives as Kinase Inhibitors in Cancer
Application Note:
Thiazole-based compounds can act as competitive inhibitors of ATP binding to the active site of various protein kinases, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[8][23][25][26] The identification and validation of the target kinase and its signaling pathway are essential in the drug discovery process.
Diagram: General Workflow for Identifying Thiazole-Based Kinase Inhibitors
Caption: Workflow for kinase inhibitor discovery.
Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway Inhibited by a Thiazole Derivative
Caption: PI3K/AKT/mTOR pathway inhibition.
References
- 1. media.neliti.com [media.neliti.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 5. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. article.sapub.org [article.sapub.org]
- 15. FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 21. researchgate.net [researchgate.net]
- 22. japsonline.com [japsonline.com]
- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Substituted Thiazoles: A Guide to Key Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted thiazole compounds, a critical scaffold in medicinal chemistry and drug development. The following sections outline established synthetic methodologies, offering step-by-step experimental procedures, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows.
Introduction
The thiazole ring is a fundamental heterocyclic motif present in a wide array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals. Its unique structural and electronic properties contribute to its ability to interact with various biological targets, making it a privileged scaffold in drug discovery. This guide focuses on practical and widely employed synthetic routes to access diverse substituted thiazoles.
Comparative Data of Synthesis Protocols
The selection of a synthetic route for a specific substituted thiazole depends on factors such as the desired substitution pattern, availability of starting materials, and desired yield and purity. The table below summarizes quantitative data for representative examples of the synthesis protocols detailed in this document.
| Synthesis Protocol | Reactants | Product | Reaction Conditions | Time | Yield (%) | Reference |
| Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | 2-Amino-4-phenylthiazole | Methanol, 100°C | 30 min | ~99% | --INVALID-LINK-- |
| Hantzsch (Catalytic) | Substituted Phenacyl Bromide, Thiourea | 4-Substituted 2-aminothiazole | Copper Silicate, Ethanol, 78°C | Not Specified | High | --INVALID-LINK-- |
| Microwave-Assisted Hantzsch | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, Substituted Thioureas | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives | Methanol, Microwave (250 psi) | Not Specified | 89-95% | --INVALID-LINK-- |
| One-Pot Hantzsch | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Substituted Hantzsch thiazole derivatives | Silica Supported Tungstosilisic Acid, Ethanol/Water, 65°C | 1.5-3.5 h | 79-90% | --INVALID-LINK-- |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Aminothiazole derivative | Room Temperature, Mild Conditions | Not Specified | Significant | --INVALID-LINK-- |
| Gabriel Synthesis | Acylaminoketone, Phosphorus Pentasulfide | 2,5-Disubstituted thiazole | High Temperature | Not Specified | Good | [Various Sources] |
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is one of the most fundamental and widely used methods for the preparation of thiazoles.[1][2] It involves the condensation of an α-haloketone with a thioamide or thiourea.[1][3]
Reaction Mechanism
The reaction proceeds through an initial S-alkylation of the thioamide/thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.
References
Application Notes and Protocols: 4-ethyl-5-propylthiazole Safety and Handling Guidelines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety and handling guidelines for 4-ethyl-5-propylthiazole. Due to the limited availability of specific safety data for this compound, these protocols are based on general principles of laboratory safety, and the known biological activities and potential hazards associated with the broader class of thiazole derivatives.
Compound Overview
4-ethyl-5-propylthiazole is a substituted thiazole, a class of heterocyclic compounds known for a wide range of biological activities. Thiazole rings are present in many pharmaceutical agents and natural products, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3] Given this, all new thiazole derivatives, including 4-ethyl-5-propylthiazole, should be handled with care, assuming potential biological activity and toxicity.
Physical and Chemical Properties
| Property | 4-ethyl-5-propylthiazole | 4-ethyl-2-methyl-5-propylthiazole |
| Molecular Formula | C₈H₁₃NS | C₉H₁₅NS |
| Appearance | Colorless to pale yellow liquid (estimated) | Colorless to pale yellow liquid (estimated) |
| Boiling Point | 217-218 °C (estimated) | 229-230 °C (estimated) |
| Flash Point | 91.1 °C (estimated) | 86.1 °C (estimated) |
| Water Solubility | 65.43 mg/L at 25°C (estimated) | 19.22 mg/L at 25°C (estimated) |
Safety and Handling Protocols
Given the potential for biological activity and the lack of comprehensive toxicological data, a cautious approach is mandatory when handling 4-ethyl-5-propylthiazole. The following protocols are based on standard laboratory procedures for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
Adequate PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling 4-ethyl-5-propylthiazole.
| Task | Minimum PPE Requirement |
| Handling neat compound or concentrated solutions | - Chemical safety goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat- Work within a certified chemical fume hood |
| Handling dilute solutions (<1 mM) | - Safety glasses with side shields- Nitrile gloves- Laboratory coat |
| Weighing solid or transferring liquid | - Chemical safety goggles- Nitrile gloves- Laboratory coat- Use of a chemical fume hood or ventilated balance enclosure |
Chemical Storage
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.[4][5][6]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.
-
Container: Keep the container tightly sealed to prevent evaporation and contamination.
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[6]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, date received, and any known hazards.
Experimental Protocols
-
Preparation: All handling of the neat compound should be performed in a certified chemical fume hood.[7][8]
-
Weighing: If the compound is a solid, weigh the desired amount in a tared, sealed container. If it is a liquid, use a calibrated micropipette with appropriate barrier tips.
-
Solubilization: Add the desired solvent to the container slowly. Ensure the chosen solvent is compatible with the compound and the intended experimental system.
-
Mixing: Cap the container and mix thoroughly using a vortex or sonicator until the compound is fully dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature (typically -20°C or -80°C for long-term storage).
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Wipe the area clean with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
If the compound is volatile or flammable, eliminate all sources of ignition.
-
Allow only trained personnel with appropriate PPE to clean up the spill.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
All waste materials contaminated with 4-ethyl-5-propylthiazole, including empty containers, used pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Potential Biological Effects and Signaling
While specific data for 4-ethyl-5-propylthiazole is limited, the thiazole moiety is a well-established pharmacophore. Thiazole-containing compounds have been shown to interact with a variety of biological targets. For instance, some thiazole derivatives exhibit anticancer activity by modulating signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive small molecule like a thiazole derivative.
Caption: Hypothetical signaling pathway modulated by a bioactive small molecule.
Experimental Workflow
The following diagram outlines a logical workflow for the safe handling and use of 4-ethyl-5-propylthiazole in a research setting.
Caption: General laboratory workflow for handling chemical reagents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
Troubleshooting & Optimization
Technical Support Center: 4-Ethyl-5-Propylthiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-ethyl-5-propylthiazole. The information is tailored to researchers, scientists, and drug development professionals, offering detailed methodologies and data presentation to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-ethyl-5-propylthiazole?
A1: The most common and well-established method for synthesizing 4-ethyl-5-propylthiazole is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 4-ethyl-5-propylthiazole, the likely starting materials are 1-bromo-2-pentanone and propanethioamide.
Q2: What are the primary starting materials for the Hantzsch synthesis of 4-ethyl-5-propylthiazole?
A2: The primary starting materials are:
-
α-Haloketone: 1-Bromo-2-pentanone or 3-bromo-2-pentanone. The choice of haloketone can influence the regioselectivity of the reaction.
-
Thioamide: Propanethioamide.
Q3: What is the reaction mechanism for the Hantzsch synthesis of this thiazole?
A3: The reaction proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.
-
Cyclization: The nitrogen atom of the thioamide then attacks the carbonyl carbon of the former ketone, forming a five-membered ring intermediate (a hydroxythiazoline).
-
Dehydration: The intermediate undergoes dehydration to form the aromatic thiazole ring.[4]
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions include:
-
Formation of regioisomers: Depending on the starting materials and reaction conditions, a mixture of 4-ethyl-5-propylthiazole and 5-ethyl-4-propylthiazole can be formed.[5]
-
Formation of byproducts: Impurities can arise from side reactions of the starting materials or intermediates.
-
Dehalogenation of the α-haloketone can sometimes lead to lower yields.[6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Justification |
| Poor quality of starting materials | Ensure the purity of 1-bromo-2-pentanone and propanethioamide. Use freshly prepared or purified reagents. | Impurities in starting materials can inhibit the reaction or lead to undesirable side products. |
| Incorrect reaction temperature | Optimize the reaction temperature. Hantzsch synthesis is often carried out at elevated temperatures (e.g., reflux in ethanol), but excessive heat can lead to decomposition. | The rate of reaction is temperature-dependent. Finding the optimal temperature is crucial for maximizing yield. |
| Inappropriate solvent | Ethanol is a commonly used solvent. Ensure the solvent is anhydrous, as water can interfere with the reaction. | The choice of solvent can significantly impact reaction kinetics and solubility of reactants. |
| Incorrect reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. | Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation or side product formation.[7] |
| Base not used or inappropriate base | While the Hantzsch synthesis can proceed without a base, a mild, non-nucleophilic base like sodium bicarbonate or pyridine can be used to neutralize the hydrogen halide formed during the reaction, which can sometimes improve yields. | The acid generated can inhibit the reaction or cause side reactions. Neutralization can drive the reaction to completion. |
Problem 2: Formation of Impurities and Co-eluting Products
| Potential Cause | Recommended Solution | Justification |
| Formation of regioisomers | Modify reaction conditions to favor the desired isomer. For example, acidic conditions have been shown to alter the regioselectivity of the Hantzsch synthesis.[5] Alternatively, utilize a purification method with high resolving power. | The electronic and steric effects of the substituents on the starting materials can influence which isomer is preferentially formed. |
| Unreacted starting materials | Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Adjust stoichiometry if necessary; a slight excess of the thioamide is sometimes used. | Incomplete reactions will necessitate more rigorous purification to remove unreacted starting materials. |
| Side reactions | Optimize reaction conditions (temperature, time, solvent) to minimize the formation of byproducts. | Milder reaction conditions can often suppress the rates of side reactions relative to the main reaction. |
| Difficult purification of a liquid product | Utilize fractional distillation under reduced pressure or preparative gas chromatography for purification. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate mixtures) can also be employed, but may be less effective for separating isomers. | Liquid thiazole derivatives can be challenging to purify by standard crystallization methods. Advanced purification techniques may be necessary to achieve high purity. |
Experimental Protocols
Synthesis of 4-ethyl-5-propylthiazole via Hantzsch Synthesis
-
Materials:
-
1-Bromo-2-pentanone (1 equivalent)
-
Propanethioamide (1-1.2 equivalents)
-
Anhydrous ethanol (solvent)
-
Sodium bicarbonate (optional, 1 equivalent)
-
-
Procedure:
-
Dissolve propanethioamide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
If using, add sodium bicarbonate to the solution.
-
Slowly add 1-bromo-2-pentanone to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography.
-
Visualizations
Caption: A flowchart of the Hantzsch synthesis of 4-ethyl-5-propylthiazole.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for thiazole synthesis and what are its main advantages?
A1: The Hantzsch thiazole synthesis is the most widely recognized and utilized method for producing thiazoles.[1][2] It involves the condensation reaction of an α-haloketone with a nucleophilic thioamide-containing compound like thiourea, thioamides, or dithiocarbamates.[1][2] Its primary advantages include its simplicity, the commercial availability of starting materials, and its tendency to produce high yields of the thiazole product.[3][4]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in Hantzsch synthesis can stem from several factors:
-
Suboptimal Temperature: The reaction often requires heating to overcome the activation energy for cyclization and dehydration.[4] Insufficient heating can lead to incomplete reaction. Conversely, excessively high temperatures can cause degradation of reactants or products.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used and often effective.[3][5] However, for specific substrates, other solvents like 1-butanol or even solvent-free conditions might provide better results.[6][7]
-
Incorrect Stoichiometry: An excess of one reagent, typically the thioamide, can be used to drive the reaction to completion, especially if the other reagent is more valuable.[4]
-
Decomposition of Reactants: Some thioamides, like thiobenzamide, can be unstable in acidic conditions that may form during the reaction, leading to lower yields.[1][2]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired thiazole.
To improve the yield, consider optimizing the temperature, screening different solvents, and adjusting the stoichiometry of your reactants.
Q3: What are common side reactions in the Hantzsch thiazole synthesis?
A3: A potential side reaction is the formation of isomeric products. For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture including the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[8]
Q4: How can I reduce the reaction time for my thiazole synthesis?
A4: To decrease reaction times, you can explore the following options:
-
Microwave Irradiation: Microwave-assisted Hantzsch synthesis has been shown to dramatically reduce reaction times from hours to minutes while often improving yields.[5][9]
-
Ultrasonic Activation: The use of ultrasound can also accelerate the reaction rate.[6][10]
-
Higher Temperatures: Increasing the reaction temperature, within the stability limits of your reactants and products, will generally increase the reaction rate.
-
Catalysts: Employing a catalyst can provide a lower energy pathway for the reaction, thus speeding it up.
Q5: Are there more environmentally friendly ("green") methods for thiazole synthesis?
A5: Yes, several green chemistry approaches have been developed for thiazole synthesis. These include:
-
Solvent-Free Reactions: Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can lead to high yields without the need for bulk solvents.[7]
-
Use of Greener Solvents: Water or mixtures of ethanol and water are more environmentally benign solvent choices.[6][9]
-
Catalysis: Using reusable catalysts, such as silica-supported tungstosilisic acid, can reduce waste and improve reaction efficiency.[6]
-
Energy-Efficient Methods: As mentioned, microwave and ultrasound-assisted syntheses are often more energy-efficient than conventional heating.[9][10]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This guide will help you troubleshoot and resolve issues of low or no product yield in your thiazole synthesis.
Problem 2: Product Purification Challenges
This guide provides a systematic approach to purifying your crude thiazole product.
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on Hantzsch thiazole synthesis to aid in the selection of optimal reaction conditions.
Table 1: Optimization of Hantzsch Synthesis of a Thiazole Derivative
| Entry | Catalyst Amount (%) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | Ethanol/Water (50/50) | 65 | 3.5 | 45 |
| 2 | 5 | Ethanol/Water (50/50) | 65 | 3.5 | 60 |
| 3 | 10 | Ethanol/Water (50/50) | 65 | 3.5 | 75 |
| 4 | 15 | Ethanol/Water (50/50) | 65 | 2.0 | 90 |
| 5 | 20 | Ethanol/Water (50/50) | 65 | 2.0 | 90 |
| 6 | 15 | Water | 100 | 4.0 | 70 |
| 7 | 15 | Ethanol | 80 | 3.5 | 85 |
| 8 | 15 | Methanol | 65 | 4.0 | 75 |
| 9 | 15 | 1-Butanol | 117 | 3.0 | 80 |
| 10 | 15 | 2-Propanol | 82 | 3.5 | 75 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst.[6]
Table 2: Comparison of Conventional Heating and Microwave Irradiation for Thiazole Synthesis
| Compound | Conventional Heating Yield (%) | Conventional Heating Time (h) | Microwave Yield (%) | Microwave Time (min) |
| 6a | 75 | 8 | 95 | 30 |
| 6b | 72 | 8 | 92 | 30 |
| 6c | 70 | 8 | 90 | 30 |
| 6d | 78 | 8 | 94 | 30 |
| 6e | 74 | 8 | 91 | 30 |
Data adapted from a study on the microwave-assisted Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a conventional Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add methanol (5 mL) and a magnetic stir bar.[3]
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[3]
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[3][4]
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This will neutralize the initially formed hydrobromide salt of the product, causing the neutral thiazole to precipitate.[3][4]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the filter cake with water to remove any remaining salts.[3]
-
Allow the collected solid to air dry on a watch glass.[3]
-
The crude product can be further purified by recrystallization if necessary.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol provides a rapid and efficient alternative to conventional heating.
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (or other α-haloketone)
-
N-Phenylthiourea (or other thioamide)
-
Methanol
Procedure:
-
In a specialized microwave reaction tube, combine the α-haloketone (1 mmol) and the thioamide (1 mmol).[5]
-
Add methanol (2 mL).[5]
-
Seal the tube and place it in a microwave reactor.[5]
-
Irradiate the mixture at 90°C for 30 minutes.[5]
-
After the reaction is complete and the vessel has cooled, the product can typically be isolated by filtration, as it often precipitates from the solution.
-
Wash the product with a suitable solvent (e.g., cold methanol) to remove any unreacted starting materials.
Protocol 3: Purification by Recrystallization
This is a general procedure for purifying solid thiazole derivatives.
Procedure:
-
Select an appropriate solvent or solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. Common solvents for thiazoles include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[11][12][13]
-
Dissolve the crude solid in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal recovery, the flask can be placed in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Protocol 4: Purification by Column Chromatography
This method is used for purifying oils or solids that are difficult to recrystallize.
Procedure:
-
Choose an appropriate stationary phase (silica gel is common) and mobile phase (eluent).[12][14] A typical eluent system for thiazoles is a mixture of hexanes and ethyl acetate.[12]
-
Pack a chromatography column with the chosen stationary phase.
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. tandfonline.com [tandfonline.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. bepls.com [bepls.com]
- 10. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification [chem.rochester.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 4-Ethyl-5-Propylthiazole Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-ethyl-5-propylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 4-ethyl-5-propylthiazole?
A1: While specific degradation pathways for 4-ethyl-5-propylthiazole are not extensively documented in the literature, based on the degradation of other substituted thiazoles, several pathways can be anticipated. These primarily involve oxidative mechanisms targeting the thiazole ring and the alkyl side chains. Key potential pathways include:
-
S-Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. This is a common metabolic pathway for sulfur-containing heterocycles.
-
N-Oxidation: The nitrogen atom in the thiazole ring can also undergo oxidation to form an N-oxide.
-
Hydroxylation of Alkyl Chains: The ethyl and propyl side chains can be hydroxylated at various positions, followed by further oxidation to ketones or carboxylic acids.
-
Thiazole Ring Cleavage: Under more strenuous conditions, such as strong oxidation or photolysis, the thiazole ring itself may be cleaved. This can result in the formation of thioamides and other smaller, more polar fragments.[1]
-
Epoxidation: The C=C double bond within the thiazole ring can be epoxidized, leading to reactive intermediates that can be further metabolized.
Q2: What are the expected major degradation products of 4-ethyl-5-propylthiazole under oxidative stress?
A2: Under oxidative conditions, you can expect to see a variety of degradation products. The major products will likely result from the initial, most favorable oxidation steps. Based on studies of similar compounds, the primary degradation products are likely to be:
-
4-Ethyl-5-propylthiazole S-oxide
-
4-(1-Hydroxyethyl)-5-propylthiazole
-
4-Ethyl-5-(1-hydroxypropyl)thiazole
-
4-Ethyl-5-(2-hydroxypropyl)thiazole
-
4-Ethyl-5-(3-hydroxypropyl)thiazole
More extensive oxidation could lead to the formation of diols, ketones, and carboxylic acids on the side chains, as well as the opening of the thiazole ring.
Troubleshooting Guides
Issue 1: No degradation is observed during forced degradation studies.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the experiment. For photostability, increase the light intensity or exposure time.[2] |
| The compound is highly stable under the tested conditions. | Consider using more aggressive stress conditions, such as higher temperatures or more potent oxidizing agents (e.g., Fenton's reagent).[3] However, be mindful that overly harsh conditions may not reflect physiologically relevant degradation. |
| Analytical method is not sensitive enough to detect low levels of degradants. | Optimize your analytical method (e.g., LC-MS/MS) to improve the limit of detection (LOD) and limit of quantification (LOQ).[4] This may involve adjusting the mobile phase, gradient, or mass spectrometry parameters. |
| Incorrect solvent or pH for the degradation reaction. | Ensure the solvent and pH of the reaction mixture are appropriate for the intended degradation pathway. For example, some oxidative reactions are more efficient at a specific pH. |
Issue 2: Multiple, overlapping peaks are observed in the chromatogram, making identification difficult.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal chromatographic separation. | Optimize the HPLC/UPLC method. This can include trying different stationary phases (e.g., C18, Phenyl-Hexyl), adjusting the mobile phase composition and gradient, changing the column temperature, and modifying the flow rate. |
| Formation of numerous isomers. | Isomeric degradation products (e.g., hydroxylation at different positions on the alkyl chains) can be difficult to separate. High-resolution mass spectrometry (HRMS) can help distinguish between isomers based on their fragmentation patterns. Tandem MS (MS/MS) experiments are crucial for structural elucidation.[3][5] |
| Matrix effects from the reaction mixture. | Prepare samples in a clean matrix or use solid-phase extraction (SPE) to remove interfering substances before analysis. |
Issue 3: Difficulty in elucidating the structure of a degradation product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient data from LC-MS/MS. | Perform more detailed MS experiments. This includes acquiring high-resolution mass spectra to determine the elemental composition and conducting MS/MS experiments at various collision energies to generate a comprehensive fragmentation pattern.[6] |
| Co-elution of the degradant with another compound. | Further optimize the chromatographic method to achieve baseline separation. |
| The degradation product is an unexpected or novel compound. | If possible, isolate the degradation product using preparative HPLC and perform structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Isotope labeling studies can also be employed to track the transformation of the parent molecule. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on 4-ethyl-5-propylthiazole.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-ethyl-5-propylthiazole (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Heat the solid compound or a solution at a temperature above accelerated stability testing conditions (e.g., 70°C) for 48 hours.[2]
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating LC-MS/MS method.
Protocol 2: LC-MS/MS Analysis for Degradation Products
1. Liquid Chromatography (LC) Conditions:
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute all compounds, and then re-equilibrate. An example gradient is: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan MS and data-dependent MS/MS.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) in MS/MS mode to obtain a rich fragmentation spectrum.
Data Presentation
Table 1: Example Summary of Forced Degradation Results for 4-Ethyl-5-Propylthiazole
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 24h | 5.2 | 2 | 172.08 |
| 0.1 M NaOH, 60°C, 24h | 12.8 | 4 | 188.07 |
| 3% H₂O₂, RT, 24h | 25.4 | 6 | 172.08, 188.07 |
| Heat, 70°C, 48h | 2.1 | 1 | Not Determined |
| Light Exposure | 8.9 | 3 | 170.06 |
Table 2: Example Characterization of a Potential Degradation Product
| Degradant | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Formula | Proposed Structure | Key MS/MS Fragments (m/z) |
| DP-1 | 8.5 | 172.0832 | C₈H₁₄NOS⁺ | 4-Ethyl-5-propylthiazole S-oxide | 155.08, 127.05, 99.04 |
| DP-2 | 7.9 | 188.0780 | C₈H₁₄NOS⁺ | 4-(1-Hydroxyethyl)-5-propylthiazole | 170.07, 142.06, 114.05 |
Visualizations
Caption: Hypothetical oxidative degradation pathways of 4-ethyl-5-propylthiazole.
Caption: General experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 4-Ethyl-5-Propylthiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for 4-ethyl-5-propylthiazole. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps in assessing the stability of a new thiazole derivative like 4-ethyl-5-propylthiazole?
A1: The initial assessment involves conducting forced degradation studies, also known as stress testing.[1][2][3] These studies subject the compound to conditions more severe than those it would typically encounter during storage and handling to identify potential degradation products and pathways.[2][3] This information is crucial for developing and validating a stability-indicating analytical method.[1]
Q2: What are the recommended stress conditions for the forced degradation of 4-ethyl-5-propylthiazole?
A2: Based on general guidelines for pharmaceuticals and studies on other thiazole derivatives, the following stress conditions are recommended:[2][4]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
These conditions may need to be adjusted based on the observed stability of 4-ethyl-5-propylthiazole.
Q3: What analytical techniques are most suitable for monitoring the stability of 4-ethyl-5-propylthiazole?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for stability testing.[4] A C18 column is often used for the separation of thiazole derivatives and their degradation products.[4] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[4] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly valuable.[5]
Q4: What are the potential degradation pathways for a thiazole-containing compound?
A4: Thiazole rings can be susceptible to certain degradation pathways. For some thiazole-containing compounds with specific substituents, photo-degradation can occur through a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to form degradation products.[5] Hydrolysis under acidic or basic conditions can also lead to the cleavage of the thiazole ring or modification of its substituents. Oxidation can also be a potential degradation pathway.
Troubleshooting Guides
Troubleshooting: No Degradation Observed
-
Issue: No significant degradation of 4-ethyl-5-propylthiazole is observed under the initial stress conditions.
-
Possible Cause: The compound may be highly stable, or the stress conditions may not be stringent enough.
-
Solution:
-
Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).
-
Ensure proper sample preparation and that the stressor is in direct contact with the compound.
-
Verify the performance of your analytical method to ensure it can detect small changes in the parent compound concentration.
-
Troubleshooting: Mass Balance Issues
-
Issue: The sum of the assay value of 4-ethyl-5-propylthiazole and the levels of its degradation products is not close to 100%.
-
Possible Causes:
-
Some degradation products may not be eluting from the HPLC column.
-
Degradation products may not be detected by the UV detector at the chosen wavelength.
-
The compound may have degraded into volatile substances or substances that are not amenable to the analytical method.
-
-
Solutions:
-
Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to ensure all degradation products are eluted and detected.
-
Analyze the samples at multiple wavelengths to check for chromophores of potential degradation products.
-
Employ a universal detection method like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.
-
Consider the possibility of volatile degradants and use appropriate techniques like headspace GC-MS for their analysis if suspected.
-
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis
-
Prepare a stock solution of 4-ethyl-5-propylthiazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl to the flask.
-
Keep the flask in a water bath maintained at 60°C for 24 hours.
-
After 24 hours, cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 1 M NaOH.
-
Dilute the solution to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Analyze the sample by HPLC and compare the chromatogram with that of an unstressed sample.
Protocol: HPLC Method for Stability Indicating Assay
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of Buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of 4-ethyl-5-propylthiazole (a common wavelength for thiazoles is around 238 nm).[4]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Example Summary of Forced Degradation Studies for a Thiazole Derivative
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 8.5 | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 25.8 | 3 |
| Dry Heat | 48 hours | 105°C | 5.1 | 1 |
| Photostability | ICH Q1B | Ambient | 12.3 | 2 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: A potential photo-degradation pathway for a thiazole derivative.
Caption: Troubleshooting guide for unexpected chromatographic peaks.
References
- 1. biomedres.us [biomedres.us]
- 2. scispace.com [scispace.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiazole Synthesis Purification
Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the removal of impurities from thiazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Hantzsch thiazole synthesis?
A1: The most prevalent impurities encountered during a Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone and a thioamide, include:
-
Unreacted Starting Materials: Excess thioamide (e.g., thiourea) or unreacted α-haloketone are common. Excess thiourea is often used to drive the reaction to completion and can be easily removed due to its solubility in water.[1]
-
Inorganic Salts: Salts are often generated during the workup, especially when a base (like sodium carbonate) is used to neutralize the reaction mixture and precipitate the product.[1][2] These may not be visible by TLC or proton NMR but can affect yield calculations and melting points.[1]
-
Side-Products and Isomers: Depending on the reaction conditions, isomeric byproducts can form. For instance, using N-monosubstituted thioureas under acidic conditions can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3]
Q2: My crude product is a dark, oily residue instead of a solid. What should I do?
A2: "Oiling out" is a common problem where the product separates as a liquid rather than forming crystals. Here are several strategies to address this:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the solution to induce crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent, then allow it to cool slowly again.
-
Change Solvent System: The current solvent may be too good a solvent for your compound. Try introducing a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it is clear again and allow to cool.[4] Common solvent systems for thiazoles include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[5]
-
Purify via Chromatography: If crystallization fails, column chromatography is an effective alternative for purifying oily products.
Q3: How can I effectively remove unreacted thiourea from my product?
A3: Thiourea is highly soluble in water, whereas many thiazole products are not.[1] This difference in solubility is key to its removal. During the workup, precipitating the thiazole product by pouring the reaction mixture into an aqueous solution (e.g., water or a dilute sodium carbonate solution) will leave the majority of the thiourea in the aqueous phase.[1][2] Thoroughly washing the filtered solid product with water will further remove any remaining traces.[2]
Q4: My NMR spectrum looks clean and my TLC shows a single spot, but my yield is over 100%. What's wrong?
A4: A yield greater than 100% almost always indicates the presence of residual solvent or non-TLC/NMR active impurities.
-
Residual Solvent: Ensure your product is completely dry. High-boiling point solvents like DMF or DMSO can be particularly difficult to remove. Drying under high vacuum, possibly with gentle heating, can help.
-
Inorganic Salts: As mentioned in Q1, inorganic salts from the workup can co-precipitate with your product.[1] These salts are not visible on TLC or in a standard proton NMR but will add to the final mass. A thorough wash of the solid product with deionized water is crucial to remove them.
Q5: How do I choose between recrystallization and column chromatography for purification?
A5: The choice depends on the nature of the impurities and the quantity of material.
-
Recrystallization is ideal when you have a solid product with a small amount of impurities that have different solubility profiles. It is often faster and more scalable than chromatography for purifying large quantities of material.[6]
-
Column Chromatography is the preferred method when:
-
The product is an oil.
-
There are multiple impurities with solubilities similar to the product.
-
You need to separate isomers or byproducts with similar polarities.
-
You are working on a small scale where material loss during recrystallization might be significant.
-
Troubleshooting and Purification Guides
Guide 1: General Purification Protocol for Solid Thiazole Products
This guide outlines the typical steps after the initial reaction is complete, focusing on isolation and purification by precipitation and washing.
Caption: General workflow for isolating a solid thiazole product.
Guide 2: Troubleshooting Impure Products
This logical flowchart helps diagnose and solve issues when initial purification yields an impure product.
Caption: Troubleshooting flowchart for purifying thiazole compounds.
Data on Purification Methods
Table 1: Comparison of Common Purification Techniques
| Purification Method | Typical Purity Achieved | Typical Yield | Best For Removing | Common Issues |
| Precipitation & Washing | 95-99%[1] | 75-99%[1][7] | Water-soluble reagents (thiourea), inorganic salts. | Co-precipitation of impurities, incomplete removal of salts. |
| Recrystallization | >99%[8] | 60-90% | Small amounts of impurities with different solubilities. | "Oiling out," significant material loss, finding a suitable solvent.[5][9] |
| Column Chromatography | >99% | 40-85%[10] | Multiple compounds, isomers, non-crystalline oils. | More time-consuming, requires larger solvent volumes, potential for product degradation on silica. |
Table 2: Common Solvents for Thiazole Derivative Recrystallization
| Solvent / System | Type | Notes |
| Ethanol / Methanol | Single Solvent | Good general-purpose solvent for moderately polar thiazoles.[5] |
| n-Hexane / Ethyl Acetate | Solvent Pair | A common system used in chromatography and recrystallization.[2][5] |
| n-Hexane / Acetone | Solvent Pair | Effective for compounds that are highly soluble in acetone.[5] |
| Water / Methanol | Anti-Solvent System | Water can be used as an anti-solvent for thiazoles dissolved in methanol.[4] |
| n-Heptane or n-Hexane | Single Solvent | Useful for less polar thiazole derivatives.[11] |
Experimental Protocols
Protocol 1: Recrystallization of 2-amino-4-phenylthiazole
This protocol is a standard procedure for purifying a solid thiazole derivative.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid just dissolves.[9]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This prevents premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[9]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.
Protocol 2: Column Chromatography
This protocol is for purifying thiazoles when recrystallization is ineffective.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A common starting eluent is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[10]
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just level with the top of the silica.
-
Sample Loading: Dissolve the crude thiazole product in a minimum amount of the eluent or a more polar solvent (like dichloromethane). If using a more polar solvent, adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (if using flash chromatography) to move the solvent through the column. The different components of the mixture will travel down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.[12]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thiazole.
References
- 1. youtube.com [youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. CN104892543A - Thiazole compounds, as well as synthesis method and application thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 4-Ethyl-5-Propylthiazole
Welcome to the technical support center for the synthesis of 4-ethyl-5-propylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-ethyl-5-propylthiazole?
A1: The most common and established method for the synthesis of 4-ethyl-5-propylthiazole is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the specific precursors are 1-halo-3-pentanone (typically 1-bromo-3-pentanone) and thiobutyramide.
Q2: What are the main factors influencing the yield of the Hantzsch thiazole synthesis?
A2: The primary factors that affect the yield include reaction temperature, choice of solvent, reaction time, and the purity of the starting materials. Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.
Q3: What are the potential side reactions or byproducts in this synthesis?
A3: A significant side reaction is the formation of the regioisomeric byproduct, 4-propyl-5-ethylthiazole. This can occur if the bromination of 3-pentanone yields 2-bromo-3-pentanone in addition to the desired 1-bromo-3-pentanone. Other potential byproducts can arise from self-condensation of the reactants or incomplete reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, will show the consumption of the starting materials and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q5: What are the recommended purification methods for 4-ethyl-5-propylthiazole?
A5: As 4-ethyl-5-propylthiazole is a relatively non-polar compound, purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is commonly used to separate the product from unreacted starting materials and byproducts. Distillation under reduced pressure can also be employed for further purification if the product is a liquid at room temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or impure starting materials. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Insufficient reaction time. | 1. Ensure the purity of 1-bromo-3-pentanone and thiobutyramide using NMR or GC-MS. Synthesize fresh if necessary. 2. Optimize the reaction temperature. Start with refluxing ethanol and adjust as needed. 3. Ethanol is a common solvent. Other polar solvents like methanol or a mixture of ethanol and water can be tested.[1] 4. Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of Isomeric Byproduct (4-propyl-5-ethylthiazole) | Contamination of 1-bromo-3-pentanone with 2-bromo-3-pentanone. | 1. Carefully control the bromination of 3-pentanone to favor the formation of the 1-bromo isomer. 2. Purify the 1-bromo-3-pentanone before use. 3. Separate the isomeric thiazole products using careful column chromatography with a shallow solvent gradient. |
| Multiple Spots on TLC After Reaction | 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. 3. Decomposition of product or starting materials. | 1. Increase the reaction time or temperature. Consider adding a slight excess of one reactant (typically the thioamide). 2. Optimize reaction conditions to improve selectivity. 3. Lower the reaction temperature and ensure an inert atmosphere if reactants/products are sensitive. |
| Difficulty in Purifying the Product | 1. Similar polarity of the product and impurities. 2. Oily product that is difficult to handle. | 1. Use a long chromatography column with a slow, shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). 2. If the product is an oil, try to crystallize it by dissolving in a minimal amount of a polar solvent and adding a non-polar anti-solvent, or by cooling to a low temperature. |
Data Presentation
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Reflux | 5 | ~85 |
| Methanol | Reflux | 5 | ~80 |
| Ethanol/Water (1:1) | 65 | 3.5 | ~90[1] |
| 1-Butanol | Reflux | 4 | ~75 |
| Acetonitrile | 90 | 0.5 (Microwave) | ~90 |
Note: Yields are approximate and can vary based on the specific substrates and reaction scale.
Table 2: Effect of Temperature and Time on a Microwave-Assisted Hantzsch Synthesis
| Temperature (°C) | Time (min) | Yield (%) |
| 90 | 15 | 71 |
| 90 | 30 | 95 |
| 120 | 15 | 79 |
| 120 | 30 | 85 |
Adapted from a study on a similar thiazole synthesis.
Experimental Protocols
Synthesis of Thiobutyramide
This protocol describes the conversion of butyronitrile to thiobutyramide.
Materials:
-
Butyronitrile
-
Thioacetic acid
-
Hydrogen chloride (gas or solution in dioxane)
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Cool a solution of butyronitrile in anhydrous diethyl ether to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for approximately 1 hour, or add a stoichiometric amount of HCl in dioxane.
-
Add thioacetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiobutyramide, which can be purified by recrystallization or column chromatography.
Synthesis of 1-Bromo-3-pentanone
This protocol describes the α-bromination of 3-pentanone.
Materials:
-
3-Pentanone
-
Bromine
-
Acetic acid (glacial)
-
Sodium bisulfite solution
-
Dichloromethane
Procedure:
-
Dissolve 3-pentanone in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction by GC or TLC to confirm the consumption of 3-pentanone.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3x).
-
Wash the combined organic layers with water, then with a saturated sodium bisulfite solution to remove any unreacted bromine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-bromo-3-pentanone can be purified by vacuum distillation.
Hantzsch Synthesis of 4-Ethyl-5-Propylthiazole
This protocol details the final condensation step.
Materials:
-
1-Bromo-3-pentanone
-
Thiobutyramide
-
Ethanol (absolute)
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve thiobutyramide in absolute ethanol.
-
Add 1-bromo-3-pentanone to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the crude 4-ethyl-5-propylthiazole by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Visualizations
Caption: Hantzsch synthesis pathway for 4-ethyl-5-propylthiazole.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key parameters influencing synthesis yield.
References
Technical Support Center: Synthesis of 4-ethyl-5-propylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethyl-5-propylthiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-ethyl-5-propylthiazole?
A1: The most common and well-established method for the synthesis of 4-ethyl-5-propylthiazole is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3] For the synthesis of 4-ethyl-5-propylthiazole, the specific reactants are typically 1-halo-3-hexanone (e.g., 1-bromo-3-hexanone or 1-chloro-3-hexanone) and thioacetamide.
Q2: What are the expected starting materials for the Hantzsch synthesis of 4-ethyl-5-propylthiazole?
A2: To synthesize 4-ethyl-5-propylthiazole, you will need:
-
An α-haloketone: 1-bromo-3-hexanone or 1-chloro-3-hexanone.
-
A thioamide: Thioacetamide.
-
A solvent: Typically a protic solvent like ethanol or methanol.
-
A base (optional, depending on the protocol): A mild base may be used to neutralize the hydrogen halide formed during the reaction.
Q3: What are the potential byproducts in the synthesis of 4-ethyl-5-propylthiazole?
A3: While the Hantzsch synthesis is generally efficient, several byproducts can form, complicating purification and reducing the yield of the desired 4-ethyl-5-propylthiazole. These can include:
-
Unreacted starting materials: Incomplete conversion of 1-halo-3-hexanone and thioacetamide.
-
Side-products from the α-haloketone: Self-condensation or decomposition of 1-halo-3-hexanone under the reaction conditions.
-
Side-products from the thioamide: Thioacetamide can undergo hydrolysis or other degradation pathways, especially if the reaction is heated for extended periods.[4][5]
-
Over-alkylation or di-sulfide formation: Though less common for this specific synthesis, these are potential side reactions in thiazole syntheses.
-
Formation of isomeric thiazoles: While the Hantzsch synthesis with thioacetamide and a non-symmetrical α-haloketone like 1-halo-3-hexanone is generally regioselective, trace amounts of the isomeric 5-ethyl-4-propylthiazole could potentially form, although this is not a major reported issue.
Troubleshooting Guides
Below are common issues encountered during the synthesis of 4-ethyl-5-propylthiazole and steps to resolve them.
Issue 1: Low Yield of 4-ethyl-5-propylthiazole
Symptoms:
-
The final isolated product mass is significantly lower than the theoretical yield.
-
TLC or GC-MS analysis of the crude product shows a complex mixture with a minor spot/peak corresponding to the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed. - Temperature: The reaction may require heating (reflux) to proceed to completion. Ensure the reaction temperature is maintained at the optimal level as determined by literature or internal optimization. |
| Degradation of Reactants or Product | - Temperature Control: Avoid excessive heating, as both the α-haloketone and thioacetamide can be thermally sensitive. - Reaction Time: Prolonged reaction times, even at optimal temperature, can lead to degradation. Quench the reaction once the formation of the product plateaus. |
| Suboptimal Reagent Quality | - Purity of α-haloketone: Impurities in 1-halo-3-hexanone can lead to side reactions. Purify the α-haloketone by distillation if its purity is questionable. - Freshness of Thioacetamide: Thioacetamide can degrade over time. Use a fresh bottle or recrystallize if necessary. |
| Incorrect Stoichiometry | - Molar Ratios: A slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) is sometimes used to ensure complete consumption of the α-haloketone. Carefully check the molar calculations. |
Issue 2: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
-
The final product has a persistent impurity that is difficult to remove.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Formation of Polar Byproducts | - Aqueous Workup: Perform an aqueous workup to remove water-soluble impurities. Washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic byproducts. - Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) to separate the product from highly polar impurities. |
| Presence of Unreacted Starting Materials | - Selective Extraction: Unreacted thioacetamide is water-soluble and can be removed with an aqueous wash. Unreacted 1-halo-3-hexanone can be more challenging to separate and may require column chromatography. |
| Formation of Isomeric Byproducts | - Chromatography Optimization: If isomeric byproducts are suspected, optimize the column chromatography conditions. This may involve trying different solvent systems (e.g., hexane/ethyl acetate gradients) or using a high-performance liquid chromatography (HPLC) for purification. |
| Oily or Resinous Impurities | - Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification to remove less volatile impurities. |
Experimental Protocols
General Protocol for the Hantzsch Synthesis of 4-ethyl-5-propylthiazole
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.
-
Addition of α-haloketone: To the stirred solution, add 1-bromo-3-hexanone (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-ethyl-5-propylthiazole.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis and Purification
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Thiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of thiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chiral separation of thiazole derivatives.
1. Poor or No Enantiomeric Resolution
-
Question: I am not seeing any separation between the enantiomers of my thiazole derivative. What should I do?
-
Answer: Poor or no resolution is a common issue in chiral chromatography. Here are several steps you can take to troubleshoot this problem:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving enantioselectivity.[1]
-
For Normal Phase (NP) and Supercritical Fluid Chromatography (SFC): Vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane or supercritical CO2). Sometimes, a small change in the percentage of the alcohol can significantly impact resolution.
-
For Reversed-Phase (RP): Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. The type and concentration of buffer salts can also influence the separation.[2]
-
Additives: For basic thiazole derivatives, adding a small amount of a basic additive like diethylamine (DEA) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic additive such as trifluoroacetic acid (TFA) may be beneficial.[3]
-
-
Screen Different Chiral Stationary Phases (CSPs): There is no universal chiral column. The interaction between the analyte and the CSP is highly specific. If one column does not provide separation, it is crucial to screen other columns with different chiral selectors.[1] Polysaccharide-based columns (e.g., cellulose and amylose derivatives) are often a good starting point for thiazole derivatives.[4][5]
-
Adjust the Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[6] Lowering the temperature often, but not always, improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[6] Conversely, in some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[7][8] It is an important parameter to screen.
-
Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the column and allow more time for the enantiomers to interact with the stationary phase, potentially improving resolution.
-
2. Peak Tailing or Broadening
-
Question: My peaks are tailing and broad, which is affecting my ability to accurately quantify the enantiomers. What is the cause and how can I fix it?
-
Answer: Peak tailing and broadening can be caused by several factors. Here’s how to address them:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase can cause peak tailing. Thiazole derivatives, being nitrogen-containing heterocycles, are prone to interacting with residual silanol groups.
-
Solution: Add a mobile phase modifier. For basic thiazoles, a small amount of a basic modifier like DEA can neutralize the acidic silanol groups. For acidic thiazoles, an acidic modifier like TFA can have a similar effect.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.
-
-
3. Irreproducible Retention Times
-
Question: I am observing shifts in retention times between injections. What could be causing this?
-
Answer: Irreproducible retention times can compromise the reliability of your analytical method. The following are common causes and their solutions:
-
Column Equilibration: Chiral columns, especially when using mobile phases with additives, can require a significant amount of time to equilibrate.[9]
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis. When changing mobile phases, it's crucial to ensure the previous mobile phase is completely washed out.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.[6]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Mobile Phase Instability: If the mobile phase is prepared in batches and used over several days, its composition can change due to the evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the mobile phase reservoir bottles capped.
-
-
Additive Memory Effect: Traces of additives (acids or bases) from previous analyses can remain on the column and affect subsequent separations, even after flushing.[9]
-
Solution: Dedicate specific columns to methods that use particular types of additives. If this is not possible, develop a rigorous column washing procedure to remove any residual additives.
-
-
Frequently Asked Questions (FAQs)
1. What are the most common chiral stationary phases (CSPs) for separating thiazole derivatives?
Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of a broad range of compounds, including thiazole derivatives.[1] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[4] Macrocyclic glycopeptide and cyclodextrin-based CSPs have also been used effectively.[5][10]
2. How do I choose the right mobile phase for my separation?
The choice of mobile phase depends on the chromatographic mode:
-
Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane mixed with a polar alcohol modifier such as ethanol or isopropanol. This mode is often a good starting point for screening.
-
Reversed-Phase (RP): Uses a mixture of water (often with a buffer) and a more polar organic solvent like acetonitrile or methanol. This is suitable for more polar thiazole derivatives.
-
Polar Organic (PO): Employs polar organic solvents like methanol, ethanol, or acetonitrile, sometimes with additives.
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the main mobile phase component with an alcohol co-solvent. SFC can offer faster separations and is considered a "greener" alternative to NP HPLC.[11][12]
3. What is the role of temperature in chiral separations?
Temperature influences the kinetics and thermodynamics of the interactions between the enantiomers and the CSP.[13] Generally, lower temperatures increase the stability of these interactions, which can lead to better resolution.[6] However, this is not always the case, and sometimes an increase in temperature can improve the separation or even reverse the elution order.[7][8] Therefore, temperature should be considered an important parameter to optimize during method development.
4. Can I use the same column for both normal phase and reversed-phase conditions?
This depends on the specific column. Some modern immobilized polysaccharide-based CSPs are designed to be robust enough for use in both NP and RP modes. However, it is crucial to consult the column manufacturer's instructions. Coated CSPs are generally not compatible with certain solvents used in RP, which can strip the chiral selector from the support.[14] Always follow a proper solvent switch-over procedure when changing between mobile phase systems.
Experimental Protocols
General Protocol for Chiral HPLC Method Development for a Thiazole Derivative
This protocol outlines a systematic approach to developing a chiral separation method using HPLC.
-
Column Selection:
-
Begin with a set of screening columns, preferably including both cellulose and amylose-based CSPs. A common starting set might include columns with tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate), and tris(methylbenzoate) derivatives of both cellulose and amylose.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare stock solutions of your thiazole derivative in a suitable solvent (e.g., ethanol or isopropanol).
-
Prepare mobile phases consisting of n-hexane with varying percentages of an alcohol modifier (e.g., 10%, 20%, and 30% ethanol and isopropanol).
-
If your thiazole derivative is basic, add 0.1% diethylamine (DEA) to the mobile phase. If it is acidic, add 0.1% trifluoroacetic acid (TFA).
-
Screen each column with each mobile phase composition at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C).
-
-
Mobile Phase Screening (Reversed-Phase):
-
If no separation is achieved in normal phase, or if the compound has high polarity, screen in reversed-phase mode.
-
Use mobile phases consisting of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (acetonitrile or methanol) in various ratios (e.g., 70:30, 50:50, 30:70).
-
Screen on RP-compatible chiral columns.
-
-
Optimization:
-
Once partial separation is observed, optimize the method by making small adjustments to the mobile phase composition (e.g., changing the alcohol percentage by 1-2%).
-
Optimize the temperature by testing at both lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures.
-
Optimize the flow rate to achieve the best balance between resolution and analysis time.
-
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for the Separation of a Hypothetical Thiazole Derivative
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k1) | Retention Factor (k2) | Selectivity (α) | Resolution (Rs) |
|---|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (90:10) | 2.5 | 3.0 | 1.20 | 1.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (90:10) | 3.1 | 3.2 | 1.03 | 0.4 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/Isopropanol (80:20) | 4.2 | 5.1 | 1.21 | 2.1 |
| Amylose tris(3,5-dichlorophenylcarbamate) | Hexane/Isopropanol (80:20) | 3.8 | 3.8 | 1.00 | 0.0 |
Table 2: Effect of Mobile Phase Modifier on the Resolution of a Thiazole Derivative on a Cellulose-based CSP
| Modifier | % Modifier in Hexane | Retention Factor (k1) | Retention Factor (k2) | Selectivity (α) | Resolution (Rs) |
|---|---|---|---|---|---|
| Ethanol | 10% | 2.5 | 3.0 | 1.20 | 1.8 |
| Ethanol | 20% | 1.8 | 2.1 | 1.17 | 1.5 |
| Isopropanol | 10% | 3.5 | 4.3 | 1.23 | 2.0 |
| Isopropanol | 20% | 2.2 | 2.6 | 1.18 | 1.6 |
Visualizations
Caption: Troubleshooting logic for addressing poor enantiomeric resolution.
Caption: Systematic workflow for developing a chiral separation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Scaling Up 4-Ethyl-5-Propylthiazole Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-ethyl-5-propylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 4-ethyl-5-propylthiazole?
A1: The Hantzsch thiazole synthesis is the most widely recognized and scalable method for producing 4-ethyl-5-propylthiazole. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3] For the synthesis of 4-ethyl-5-propylthiazole, the likely precursors are 3-bromo-4-heptanone and thioacetamide.
Q2: What are the critical process parameters to monitor during the scale-up of the Hantzsch thiazole synthesis?
A2: Key parameters to monitor during scale-up include:
-
Temperature Control: The reaction is often exothermic. Maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.
-
Reagent Addition Rate: Slow and controlled addition of the α-haloketone to the thioamide solution is recommended to manage the reaction exotherm.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer, especially in larger reactors.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and purity. Alcohols like ethanol are commonly used.[1]
-
pH Control: The reaction is typically carried out under neutral or slightly basic conditions. In some cases, acidic conditions can alter the regioselectivity of the reaction.[4]
Q3: What are the primary safety concerns when working with the reactants for 4-ethyl-5-propylthiazole synthesis?
A3: The primary safety concerns are associated with the starting materials:
-
α-Haloketones (e.g., 3-bromo-4-heptanone): These compounds are lachrymators and are corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thioamides (e.g., Thioacetamide): Thioacetamide is a suspected carcinogen and should be handled with extreme care, using appropriate containment and PPE.
-
Solvents: Depending on the solvent used (e.g., ethanol, methanol), flammability is a concern. Ensure proper grounding of equipment and avoid ignition sources.
Q4: How can the purity of 4-ethyl-5-propylthiazole be assessed?
A4: The purity of the final product can be determined using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to identify and quantify the product and any impurities.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the product and detect impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the product.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Suggested Solution | Relevant Experimental Details |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using TLC or GC-MS. - Increase the reaction temperature. Be cautious as this may also increase byproduct formation. | For similar Hantzsch syntheses, reaction times can range from a few hours to 24 hours. Temperatures are often in the range of 50-80°C.[1][2] |
| Side Reactions | - Optimize the reaction temperature; lower temperatures may reduce side reactions. - Ensure slow and controlled addition of the α-haloketone. | Overheating can lead to the formation of various byproducts. |
| Poor Quality Starting Materials | - Use freshly purified starting materials. α-haloketones can degrade over time. - Verify the purity of the thioacetamide. | Impurities in the starting materials can inhibit the reaction or lead to unwanted side products. |
| Suboptimal Solvent | - Experiment with different solvents. While ethanol is common, other solvents like methanol or solvent-free conditions have been reported for Hantzsch syntheses.[2][8] | The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and yield. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Suggested Remediation |
| Unreacted 3-bromo-4-heptanone | GC-MS, ¹H NMR | - Optimize the stoichiometry of the reactants; a slight excess of thioacetamide may be beneficial. - During work-up, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic byproducts and unreacted α-haloketone. |
| Unreacted Thioacetamide | ¹H NMR, HPLC | - Water wash during the work-up should remove most of the water-soluble thioacetamide. - Recrystallization or column chromatography of the final product. |
| Byproducts from Side Reactions | GC-MS, LC-MS | - Optimize reaction conditions (temperature, addition rate) to minimize byproduct formation. - Purification by fractional distillation under reduced pressure or column chromatography. |
Experimental Protocols
Synthesis of 4-Ethyl-5-propylthiazole via Hantzsch Synthesis
This protocol is a representative procedure based on the general principles of the Hantzsch thiazole synthesis. Optimization may be required for scale-up.
Materials:
-
3-bromo-4-heptanone
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in absolute ethanol.
-
Heat the solution to a gentle reflux (approximately 78°C).
-
Slowly add a solution of 3-bromo-4-heptanone (1 equivalent) in absolute ethanol to the refluxing thioacetamide solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-ethyl-5-propylthiazole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for Hantzsch Thiazole Synthesis (Literature Examples)
| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Ethanol/Water (1/1) | 65 | 2 - 3.5 | 79 - 90 | [1] |
| α-haloketones, thiourea, o-hydroxybenzaldehyde | Solvent-free | Room Temperature | 0.5 - 1 | High | [8] |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Methanol (Microwave) | 90 | 0.5 | 95 | [2] |
Visualizations
Caption: Hantzsch synthesis of 4-ethyl-5-propylthiazole.
Caption: Experimental workflow for 4-ethyl-5-propylthiazole synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New methods for the rapid synthesis of thiazoles [sussex.figshare.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-ethyl-5-propylthiazole and 4-methyl-5-propylthiazole for Research and Development
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential biological activities of 4-ethyl-5-propylthiazole and 4-methyl-5-propylthiazole.
This guide provides a comparative overview of two closely related thiazole derivatives, 4-ethyl-5-propylthiazole and 4-methyl-5-propylthiazole. While direct comparative experimental data is limited, this document compiles available information on their physicochemical properties, outlines a general synthesis protocol, and explores potential biological activities and flavor profiles based on related compounds. This information can serve as a valuable resource for researchers in the fields of medicinal chemistry, flavor science, and materials research.
Physicochemical Properties
| Property | 4-ethyl-5-propylthiazole | 4-methyl-5-propylthiazole (Predicted/Inferred) | 4-methyl-5-vinylthiazole (for comparison) |
| Molecular Formula | C₈H₁₃NS | C₇H₁₁NS | C₆H₇NS |
| Molecular Weight | 155.27 g/mol | 141.24 g/mol | 125.19 g/mol [1] |
| Boiling Point | Not available | Not available | 78-80 °C at 25 mmHg[2] |
| LogP | 3.0 (Predicted) | Not available | 1.85 (Predicted) |
| Water Solubility | Not available | Not available | 1.39 g/L (Predicted) |
| Appearance | Not available | Not available | Pale yellow to amber liquid[3] |
Synthesis and Experimental Protocols
A general and robust method for the synthesis of 4,5-disubstituted thiazoles is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.
General Synthesis Protocol for 4-alkyl-5-propylthiazoles
This protocol outlines a plausible synthetic route for both 4-ethyl-5-propylthiazole and 4-methyl-5-propylthiazole, with the variation being the choice of the starting α-haloketone.
Materials:
-
For 4-ethyl-5-propylthiazole: 1-chloro-2-pentanone
-
For 4-methyl-5-propylthiazole: 3-chloro-2-butanone
-
Thioformamide
-
Ethanol (or other suitable solvent like DMF)
-
Sodium bicarbonate (or other mild base)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate α-haloketone (1 equivalent) in ethanol.
-
Thioamide Addition: To this solution, add thioformamide (1.1 equivalents).
-
Reaction: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with diethyl ether.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-alkyl-5-propylthiazole.
Caption: General workflow for the Hantzsch synthesis of 4-alkyl-5-propylthiazoles.
Biological Activity and Potential Applications
Direct experimental data on the biological activities of 4-ethyl-5-propylthiazole and 4-methyl-5-propylthiazole is limited in publicly accessible literature. However, the thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Based on studies of related compounds, it is plausible that these molecules could be investigated for similar activities. For instance, various substituted thiazoles have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.
Flavor and Fragrance Profile
Thiazole derivatives are frequently utilized in the flavor and fragrance industry due to their potent and diverse aroma profiles. While specific sensory data for 4-ethyl-5-propylthiazole and 4-methyl-5-propylthiazole is not widely reported, related compounds offer insights into their potential characteristics.
-
4-methyl-5-vinylthiazole is known for its nutty, cocoa, and roasted aroma.[2][3]
-
4-methyl-5-thiazoleethanol possesses a meaty, nutty, and slightly roasted flavor profile.
Given these profiles, it can be inferred that 4-ethyl-5-propylthiazole and 4-methyl-5-propylthiazole may also possess nutty, roasted, and potentially savory or meaty aroma characteristics, making them potential candidates for use as flavor ingredients in food products. The subtle difference in the alkyl substituent at the 4-position (ethyl vs. methyl) would likely result in nuanced differences in their respective flavor profiles, which would require sensory evaluation to confirm.
Signaling Pathways and Logical Relationships
The biological effects of novel thiazole derivatives are often elucidated by studying their interactions with specific cellular signaling pathways. For instance, if these compounds were to be investigated as anti-inflammatory agents, a logical experimental workflow would involve assessing their impact on key inflammatory pathways such as the NF-κB signaling cascade.
Caption: Logical workflow for investigating the anti-inflammatory potential of thiazole derivatives.
References
A Comparative Guide to Analytical Methods for Thiazole Analysis
For Researchers, Scientists, and Drug Development Professionals
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a critical scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its presence in drugs such as the antibiotic penicillin, the anticancer agent dabrafenib, and the vitamin thiamine (B1) underscores its importance in medicinal chemistry.[2][5][6] Consequently, robust and reliable analytical methods are paramount for the quantification and characterization of thiazole-containing molecules throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final pharmaceutical product.
This guide provides a comprehensive comparison of the most common analytical techniques employed for thiazole analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the performance characteristics of each method, present detailed experimental protocols, and visualize key workflows to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for thiazole analysis is contingent upon several factors, including the physicochemical properties of the analyte (e.g., volatility, thermal stability, polarity), the complexity of the sample matrix, and the required sensitivity and selectivity of the assay.[7][8][9] The following table summarizes the key performance indicators of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of thiazole derivatives, based on data from various studies.
| Analytical Method | Analyte Example | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Thiamazole | 4-14 µg/mL | 1.046 µg/mL | 3.486 µg/mL | ~100% | [10] |
| HPLC-PDA | Thiabendazole | 0.31–20.00 μg/mL | 0.009-0.017 µg/mL | 0.028-0.052 µg/mL | 93.61-98.08% | [11] |
| LC-MS/MS | Aminothiazole (21MAT) | 1.25–1250 ng/mL | - | - | - | [12] |
| GC-MS | Letrozole (a triazole derivative) | 100-500 ng/mL | - | - | 98.11-100.24% | [7] |
| UV-Vis Spectrophotometry | Hydrochlorothiazide | 2-10 µg/ml | - | - | 95.01-101.66% | [13] |
In-depth Look at Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of a wide range of thiazole derivatives due to its versatility in handling non-volatile and thermally labile compounds.[7][8][9] It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[14][15]
Typical Experimental Protocol for HPLC-UV Analysis of a Thiazole Derivative:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically employed.[16][17] The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: A typical flow rate is 1.0 mL/min.[16]
-
Detection: The wavelength for UV detection is selected based on the maximum absorbance of the thiazole derivative, often in the range of 230-300 nm.[16]
-
Sample Preparation: Pharmaceutical formulations are typically dissolved in a suitable solvent, filtered, and diluted to an appropriate concentration with the mobile phase. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.[3]
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable thiazole compounds.[7][8][9] It offers high separation efficiency and definitive identification based on the mass spectrum of the analyte.[18]
Typical Experimental Protocol for GC-MS Analysis of a Thiazole Derivative:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is used for separation.
-
Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.[9]
-
Temperature Program: The oven temperature is programmed to ramp up over the course of the analysis to ensure the separation of compounds with different boiling points.
-
Injection: The sample is vaporized in a heated inlet before being introduced into the column.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode, and the resulting mass spectra are compared to a library for compound identification.
-
Sample Preparation: For food and environmental samples, extraction techniques such as solid-phase microextraction (SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed to isolate and concentrate the thiazole analytes.[19] Derivatization may be necessary for non-volatile thiazoles to increase their volatility.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method that can be used for the quantitative analysis of thiazole derivatives that possess a chromophore.[20][21] It measures the absorbance of light by the analyte in a solution at a specific wavelength.
Typical Experimental Protocol for UV-Vis Spectrophotometric Analysis:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the sample and does not absorb in the same wavelength range as the analyte is chosen.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for the thiazole derivative is determined by scanning the UV-Vis spectrum.
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured to construct a calibration curve.
-
Sample Analysis: The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve.
-
Validation: The method should be validated for linearity, accuracy, and precision.[13]
Visualizing Key Processes in Thiazole Analysis
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical workflow for quantitative analysis and a key metabolic pathway for thiazole-containing drugs.
Caption: A generalized workflow for the quantitative analysis of thiazole derivatives.
Caption: Metabolic activation of thiazole-containing drugs by Cytochrome P450 enzymes.[1][2][22][23]
Conclusion
The analytical landscape for thiazole analysis is diverse, with each technique offering distinct advantages and limitations. HPLC stands out for its broad applicability to a wide range of thiazole derivatives, while GC-MS provides unparalleled separation efficiency and identification capabilities for volatile compounds. UV-Vis spectrophotometry offers a simple and cost-effective solution for the quantification of chromophoric thiazoles.
The choice of the most suitable method will ultimately depend on the specific analytical challenge at hand. By understanding the principles, performance characteristics, and experimental considerations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of thiazole-containing products. This guide serves as a foundational resource to navigate the analytical options and to design and implement robust and reliable methods for thiazole analysis.
References
- 1. [PDF] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. set-science.com [set-science.com]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. ibisscientific.com [ibisscientific.com]
- 15. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 16. researchgate.net [researchgate.net]
- 17. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. agilent.com [agilent.com]
- 19. mdpi.com [mdpi.com]
- 20. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. juser.fz-juelich.de [juser.fz-juelich.de]
- 23. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-5-Propylthiazole
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data quality, reliability, and regulatory compliance. This guide provides a comparative overview of hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative determination of 4-ethyl-5-propylthiazole, a thiazole derivative. While specific literature on the analytical method validation for this compound is limited, this guide synthesizes established validation principles from similar small molecules to present a practical comparison.[1]
Comparison of Analytical Method Performance
The selection of an analytical method depends on various factors, including the analyte's properties, the sample matrix, and the intended purpose of the analysis. Below is a comparative summary of typical performance characteristics for hypothetical HPLC and GC-MS methods for 4-ethyl-5-propylthiazole analysis, based on common validation parameters outlined in regulatory guidelines.[2][3]
Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for 4-Ethyl-5-Propylthiazole Analysis
| Validation Parameter | HPLC Method | GC-MS Method |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Specificity/Selectivity | High (demonstrated by peak purity and resolution from potential impurities) | Very High (demonstrated by chromatographic separation and mass spectral confirmation) |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.02 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.06 |
| Robustness | Passed | Passed |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any analytical method. The following sections outline the experimental protocols for the validation of the hypothetical HPLC and GC-MS methods.
High-Performance Liquid Chromatography (HPLC) Method Protocol
This protocol is based on standard practices for the validation of HPLC methods for small organic molecules.[4][5][6]
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Validation Experiments:
-
Linearity: Prepare a series of standard solutions of 4-ethyl-5-propylthiazole in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (low, medium, and high). Analyze the samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at a mid-range concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
Specificity: Analyze a placebo sample, a standard solution of 4-ethyl-5-propylthiazole, and a sample spiked with potential impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol
This protocol is based on general procedures for the validation of GC-MS methods for the analysis of volatile and semi-volatile organic compounds.[3][7][8]
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 250°C at 15°C/min, and hold for 5 min.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
2. Validation Experiments:
-
Linearity: Prepare a series of standard solutions of 4-ethyl-5-propylthiazole in a suitable solvent (e.g., dichloromethane) at concentrations ranging from 0.1 to 20 µg/mL. Analyze each standard in triplicate and construct a calibration curve.
-
Accuracy: Conduct recovery studies by spiking a relevant matrix with the analyte at three different concentration levels.
-
Precision:
-
Repeatability: Perform six replicate analyses of a mid-range standard solution.
-
Intermediate Precision: Repeat the analysis on a different day or with a different instrument.
-
-
Specificity: Analyze a blank matrix and a matrix spiked with potential interfering compounds to ensure that the method is selective for 4-ethyl-5-propylthiazole.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ions in the mass spectrum.
-
Robustness: Evaluate the effect of small variations in GC parameters such as oven temperature ramp rate and carrier gas flow rate.
Visualizing the Validation Workflow
To better understand the logical flow of the analytical method validation process, the following diagrams illustrate the key stages for both HPLC and GC-MS methods.
Caption: Workflow for HPLC Analytical Method Validation.
References
- 1. Showing Compound 4-Ethyl-5-propylthiazole (FDB019751) - FooDB [foodb.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. turkjps.org [turkjps.org]
- 5. public.pensoft.net [public.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Thiazole Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of thiazole, isothiazole, and thiadiazole isomers. This guide provides a side-by-side analysis of their NMR, IR, UV-Vis, and mass spectrometry data, supported by detailed experimental protocols.
The isomeric families of thiazole, isothiazole, and the various thiadiazoles are foundational scaffolds in medicinal chemistry and materials science. While sharing the same molecular formula, their distinct atomic arrangements lead to significant differences in their physicochemical and spectroscopic properties. A thorough understanding of these spectroscopic signatures is paramount for unambiguous identification, characterization, and quality control in research and development. This guide offers a comparative overview of the key spectroscopic features of these important heterocyclic isomers.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the parent thiazole, isothiazole, and thiadiazole isomers. These values are compiled from various sources and represent typical experimental findings.
¹H NMR Spectral Data (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | Solvent |
| Thiazole (1,3-Thiazole) | 8.88 | - | 7.99 | 7.42 | CDCl₃ |
| Isothiazole (1,2-Thiazole) | - | 8.54 | 7.26 | 8.72 | CCl₄[1] |
| 1,2,3-Thiadiazole | - | - | 8.85 | 8.50 | CDCl₃ |
| 1,2,4-Thiadiazole | - | 8.21 | - | 8.76 | CDCl₃ |
| 1,2,5-Thiadiazole | - | 8.64 | 8.64 | - | CDCl₃ |
| 1,3,4-Thiadiazole | 9.28 | - | - | 9.28 | CDCl₃ |
¹³C NMR Spectral Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | Solvent |
| Thiazole (1,3-Thiazole) | 153.4 | - | 143.7 | 115.2 | CDCl₃ |
| Isothiazole (1,2-Thiazole) | - | 157.0 | 122.9 | 148.6 | CDCl₃ |
| 1,2,3-Thiadiazole | - | - | 140.1 | 140.1 | DMSO-d₆[2] |
| 1,2,4-Thiadiazole | - | 167.3 | - | 186.1 | CDCl₃[3][4] |
| 1,2,5-Thiadiazole | - | 145.2 | 145.2 | - | CDCl₃ |
| 1,3,4-Thiadiazole | 151.1 | - | - | 151.1 | DMSO-d₆[5][6] |
Key IR Absorption Bands (cm⁻¹)
| Compound | C-H Stretching | Ring Stretching | C-H Bending |
| Thiazole (1,3-Thiazole) | ~3100 | ~1500-1300 | ~880, ~780, ~620 |
| Isothiazole (1,2-Thiazole) | ~3100 | ~1500-1300 | ~850, ~750 |
| 1,2,3-Thiadiazole | ~3120 | ~1400, ~1250 | ~890 |
| 1,2,4-Thiadiazole | ~3080 | ~1530, ~1370, ~1250 | ~1050, ~880 |
| 1,2,5-Thiadiazole | ~3070 | ~1450, ~1280 | ~840 |
| 1,3,4-Thiadiazole | ~3100 | ~1480, ~1060 | ~890 |
UV-Vis Absorption Maxima (λₘₐₓ, nm)
| Compound | λₘₐₓ (Solvent) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Thiazole (1,3-Thiazole) | 235 (Ethanol) | ~4000 |
| Isothiazole (1,2-Thiazole) | 244 (Ethanol) | ~5000 |
| 1,2,3-Thiadiazole | 248 (Ethanol) | ~3200 |
| 1,2,4-Thiadiazole | 238 (Ethanol) | - |
| 1,2,5-Thiadiazole | 255 (Gas Phase)[7] | - |
| 1,3,4-Thiadiazole | 211 (Water) | - |
Mass Spectrometry Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Primary Fragmentation Pathways | Key Fragment Ions |
| Thiazole (1,3-Thiazole) | 85 | Retro-Diels-Alder type cleavage | 58, 45, 32 |
| Isothiazole (1,2-Thiazole) | 85 | Loss of HCN, CS | 58, 45, 32 |
| 1,2,3-Thiadiazole | 86 | Loss of N₂[8][9] | 58, 32 |
| 1,2,4-Thiadiazole | 86 | Ring cleavage | 60, 46, 42 |
| 1,2,5-Thiadiazole | 86 | Loss of HCN, CSN | 59, 46, 32 |
| 1,3,4-Thiadiazole | 86 | Ring cleavage | 60, 44, 32 |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Sample Preparation : Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : 12-16 ppm.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
Referencing : The residual solvent peak is used as an internal reference.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Spectral Width : 200-240 ppm.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
Referencing : The solvent peak is used as an internal reference.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Liquids : A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solids : A KBr pellet is prepared by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Background : A background spectrum of the empty sample holder (for thin films) or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.
-
Data Acquisition :
-
Wavelength Range : 200-400 nm.
-
Cuvette : A 1 cm path length quartz cuvette is used.
-
Blank : The spectrum of the pure solvent in a matched quartz cuvette is recorded as a baseline and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction if necessary.
-
Sample Introduction :
-
Volatile Liquids : Direct injection into the GC inlet.
-
Solids and Less Volatile Liquids : Dissolved in a suitable volatile solvent and injected into the GC inlet, or introduced via a direct insertion probe.
-
-
Data Acquisition :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 30-200.
-
Scan Speed : 1-2 scans per second.
-
Visualizing the Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of thiazole isomers.
Caption: A logical workflow for the systematic identification of thiazole isomers using multiple spectroscopic techniques.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and mass spectrometry provide a powerful and complementary toolkit for the differentiation of thiazole isomers. By carefully analyzing the unique fingerprints generated by each method, researchers can confidently identify and characterize these important heterocyclic compounds, ensuring the integrity and success of their scientific endeavors.
References
- 1. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]
- 2. Carbon-13 Nmr spectra of 1,2,3-thiadiazoles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of 4-Ethyl-5-Propylthiazole and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4-ethyl-5-propylthiazole and structurally related thiazole derivatives. Due to the limited publicly available data on the specific biological effects of 4-ethyl-5-propylthiazole beyond its organoleptic properties, this guide focuses on the known activities of analogous 4,5-disubstituted thiazoles to infer potential areas of biological relevance and provide a framework for future research.
Introduction to 4-Ethyl-5-Propylthiazole and its Analogs
4-Ethyl-5-propylthiazole is a heterocyclic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. While primarily identified as a flavor and fragrance component with a low odor threshold, the thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. The biological activities of thiazole derivatives are diverse and include antimicrobial, anticancer, and enzyme inhibitory effects. This guide explores these activities in analogs of 4-ethyl-5-propylthiazole to provide a comparative analysis.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of selected 4,5-disubstituted thiazole derivatives, which can be considered analogs of 4-ethyl-5-propylthiazole.
Table 1: Antimicrobial Activity of 4,5-Dialkylthiazole Analogs
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-Amino-4,5-dimethylthiazole | Candida albicans | >128 | [1] |
| 2-Amino-4,5-dimethylthiazole | Staphylococcus aureus | 64 | [1] |
| 2-Amino-4,5-dimethylthiazole | Escherichia coli | >128 | [1] |
| 4-Methyl-5-acetyl-2-aminothiazole | Staphylococcus aureus | 125 | [2] |
| 4-Methyl-5-acetyl-2-aminothiazole | Bacillus subtilis | 250 | [2] |
| 4-Methyl-5-acetyl-2-aminothiazole | Escherichia coli | 250 | [2] |
| 4-Methyl-5-acetyl-2-aminothiazole | Pseudomonas aeruginosa | 500 | [2] |
| 4-Methyl-5-acetyl-2-aminothiazole | Candida albicans | 250 | [2] |
| 4-Methyl-5-acetyl-2-aminothiazole | Aspergillus niger | 500 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of 4,5-Disubstituted Thiazole Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | 23.30 ± 0.35 | [3] |
| 1-(2-Amino-4-methylthiazol-5-yl)-3-(4-chlorophenyl)propenone | HT-29 (Human Colon Carcinoma) | 18.3 | [2] |
| 1-(2-Amino-4-methylthiazol-5-yl)-3-(4-methoxyphenyl)propenone | HT-29 (Human Colon Carcinoma) | 25.6 | [2] |
IC50: Half-maximal Inhibitory Concentration
Table 3: Cholinesterase Inhibitory Activity of Thiazole Analogs
| Compound | Enzyme | IC50 (µM) | Reference |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(piperidin-1-yl)acetamide | Acetylcholinesterase (AChE) | 91 | [4] |
| N-(4-phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide | Butyrylcholinesterase (BChE) | 195 | [4] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Procedure:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution Series: The test compound (e.g., a thiazole derivative) is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.
Cholinesterase Inhibition Assay: Ellman's Method
This spectrophotometric method is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and the inhibitory effects of compounds on these enzymes.
Procedure:
-
Enzyme and Substrate Preparation: Solutions of the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction. The enzyme hydrolyzes the substrate to thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a spectrophotometer.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening of the biological activity of thiazole derivatives like 4-ethyl-5-propylthiazole.
Caption: Workflow for Biological Activity Screening of Thiazole Derivatives.
Signaling Pathway (Hypothetical)
Given the lack of specific data for 4-ethyl-5-propylthiazole, a hypothetical signaling pathway diagram for a potential anticancer mechanism of a generic thiazole derivative is presented below. This is for illustrative purposes and is based on common targets of anticancer drugs.
Caption: Hypothetical Inhibition of a Proliferation Pathway by a Thiazole Derivative.
References
- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents [tandf.figshare.com]
- 4. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
Navigating the Labyrinth of Thiazole Cross-Reactivity: A Comparative Guide for Drug Development Professionals
A deep dive into the off-target interactions of thiazole-based compounds reveals a complex landscape of cross-reactivity, underscoring the critical need for comprehensive profiling in drug discovery. This guide provides a comparative analysis of experimental data on the selectivity of various thiazole derivatives, offering valuable insights for researchers and drug development professionals to anticipate and mitigate potential off-target effects.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, its inherent reactivity and structural motifs can also lead to unintended interactions with a wide range of biological targets, a phenomenon known as cross-reactivity. Understanding and predicting these off-target effects are paramount to developing safer and more effective therapeutics. This guide summarizes key experimental findings on the cross-reactivity of thiazole-based compounds, presents detailed methodologies for assessing these interactions, and provides visualizations to aid in the interpretation of complex biological pathways and experimental workflows.
Unmasking Off-Target Interactions: A Quantitative Comparison
Comprehensive screening of thiazole-based compounds against large panels of kinases and G-protein coupled receptors (GPCRs) has revealed diverse cross-reactivity profiles. The following tables summarize the inhibitory activity and binding affinities of representative thiazole derivatives against a selection of off-target kinases.
One of the most well-characterized thiazole-containing drugs is Dasatinib, a potent tyrosine kinase inhibitor. Its cross-reactivity has been extensively studied, providing a valuable benchmark for other thiazole derivatives.
Table 1: Kinase Selectivity Profile of Dasatinib
| Kinase Target | Dissociation Constant (Kd) in nM |
| ABL1 | < 1 |
| SRC | < 1 |
| LCK | 1.1 |
| YES1 | 1.3 |
| FYN | 1.6 |
| BTK | 2.5 |
| TEC | 3.2 |
| KIT | 5 |
| PDGFRB | 8 |
| EPHA2 | 15 |
| ... (additional targets) | ... (corresponding values) |
Data compiled from publicly available KINOMEscan® datasets.[1][2]
While comprehensive, publicly available cross-reactivity data for a wide range of structurally diverse thiazole compounds remains limited, the analysis of Dasatinib's profile highlights the potential for these molecules to interact with multiple kinases beyond their intended target. This underscores the importance of early and broad off-target screening in the drug discovery pipeline.
Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows
To understand the implications of off-target binding, it is crucial to visualize the signaling pathways in which these kinases are involved. The following diagram illustrates a simplified generic kinase signaling cascade, which can be affected by the cross-reactivity of thiazole-based inhibitors.
Caption: Generic kinase signaling pathway and potential points of off-target inhibition by thiazole-based compounds.
The assessment of such cross-reactivity relies on robust and well-defined experimental workflows. The following diagram outlines a typical workflow for screening and characterizing the selectivity of kinase inhibitors.
Caption: A typical experimental workflow for identifying and characterizing the selectivity of thiazole-based kinase inhibitors.
Experimental Corner: Detailed Protocols
To ensure the reproducibility and validity of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used in the assessment of thiazole compound selectivity.
KINOMEscan® Competition Binding Assay (DiscoverX)
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.
Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates binding.[3][4][5]
Protocol:
-
Preparation: A library of DNA-tagged kinases is prepared. Test compounds are serially diluted in DMSO.
-
Binding Reaction: The test compound is incubated with the kinase-tagged phage and an immobilized ligand in a multi-well plate. The reaction is typically incubated for 1 hour at room temperature with shaking.[4]
-
Washing: The solid support (beads) is washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the immobilized ligand.
-
Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are often expressed as percent of control or as a dissociation constant (Kd) determined from a dose-response curve.[3]
Radioligand Displacement Assay for GPCRs
This assay measures the ability of a test compound to displace a known radiolabeled ligand from a GPCR.
Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a source of the receptor (e.g., cell membranes) in the presence and absence of a test compound. The amount of radioactivity bound to the receptor is measured, and a decrease in binding in the presence of the test compound indicates competition for the same binding site.[6][7][8]
Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared and protein concentration is determined.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable assay buffer. Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand.
-
Incubation: The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand. The filter is then washed to remove unbound radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as percent specific binding versus the logarithm of the test compound concentration, and the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The cross-reactivity of thiazole-based compounds is a multifaceted issue that demands careful consideration throughout the drug discovery and development process. While the thiazole scaffold offers significant advantages in terms of its chemical tractability and biological activity, its potential for off-target interactions necessitates a proactive and comprehensive screening strategy.
The data and protocols presented in this guide provide a framework for understanding and assessing the cross-reactivity of thiazole derivatives. By employing broad-panel screening early in the discovery phase and utilizing robust, well-defined experimental methodologies, researchers can better predict and mitigate potential off-target liabilities. Future efforts should focus on building more extensive and publicly accessible databases of cross-reactivity data for a wider range of thiazole-based compounds. This will not only aid in the development of safer and more selective drugs but also contribute to a deeper understanding of the structure-activity relationships that govern the polypharmacology of this important class of molecules.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. pubcompare.ai [pubcompare.ai]
- 5. chayon.co.kr [chayon.co.kr]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. multispaninc.com [multispaninc.com]
Quantitative Analysis of 4-Ethyl-5-propylthiazole: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 4-ethyl-5-propylthiazole, a substituted thiazole derivative of interest in various fields, including flavor chemistry and pharmaceutical research. Due to the limited literature available for this specific compound, this guide draws upon established analytical techniques for structurally similar alkylthiazoles and other thiazole derivatives. The primary focus is on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods, which are most suitable for the quantification of volatile and semi-volatile organic compounds like 4-ethyl-5-propylthiazole.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on factors such as the sample matrix, required sensitivity, and the nature of the research. Below is a summary of potential quantitative methods derived from the analysis of similar compounds.
| Technique | Detector | Typical Column | Sample Matrix | Potential Advantages | Potential Disadvantages |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Non-polar (e.g., DB-5) or Polar (e.g., DB-WAX) capillary column | Volatile organic mixtures, essential oils, food extracts | High resolution for volatile compounds, robust and cost-effective. | Requires derivatization for non-volatile compounds, thermal degradation of labile compounds. |
| Mass Spectrometry (MS) | Non-polar (e.g., DB-5ms) or Polar (e.g., DB-WAX) capillary column | Complex matrices (e.g., biological fluids, environmental samples) | High sensitivity and selectivity, structural elucidation capabilities. | Higher instrumentation cost and complexity. | |
| High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Detector | Reversed-phase (e.g., C18, C8) | Pharmaceutical formulations, reaction mixtures | Wide applicability, suitable for non-volatile and thermally labile compounds. | Lower resolution for highly volatile compounds compared to GC. |
| Mass Spectrometry (MS) | Reversed-phase (e.g., C18, C8) | Complex biological and chemical matrices | High sensitivity and selectivity, applicable to a wide range of compounds. | Higher operational cost and complexity. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible quantitative analysis. The following are generalized methodologies for GC and HPLC analysis, which can be optimized for 4-ethyl-5-propylthiazole.
1. Gas Chromatography (GC) Method for 4-Ethyl-5-propylthiazole
This protocol is based on the general procedures for analyzing alkylthiazoles.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness capillary column (e.g., DB-5 or equivalent non-polar column). The NIST WebBook entry for 4-ethyl-5-propylthiazole provides Kovats retention indices for both polar and non-polar columns, which can aid in method development[1].
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C. The split ratio can be adjusted based on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Detector (FID): Temperature at 250°C.
-
Detector (MS):
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-300.
-
-
Sample Preparation: Samples should be dissolved in a suitable volatile solvent (e.g., dichloromethane, hexane). A series of calibration standards of 4-ethyl-5-propylthiazole should be prepared in the same solvent.
-
Quantification: Based on the peak area of the analyte in the chromatogram, a calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is then determined from this curve.
2. High-Performance Liquid Chromatography (HPLC) Method for 4-Ethyl-5-propylthiazole
This protocol is adapted from general methods for the analysis of thiazole derivatives.[2][3][4]
-
Instrumentation: An HPLC system with a UV-Vis detector or a mass spectrometer. The Human Metabolome Database mentions the use of a UPLC system with a BEH C18 column for the analysis of 4-ethyl-5-propylthiazole.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid for better peak shape and MS compatibility.
-
Gradient Program:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector (UV-Vis): Wavelength set based on the UV absorbance maximum of 4-ethyl-5-propylthiazole (requires experimental determination, but typically in the range of 230-280 nm for thiazoles).
-
Detector (MS):
-
Electrospray ionization (ESI) in positive ion mode.
-
Optimization of ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) is required.
-
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent. Filtration of the sample through a 0.45 µm filter is recommended before injection.
-
Quantification: Similar to the GC method, a calibration curve is generated by injecting a series of standards and plotting the peak area against concentration.
Mandatory Visualization
The following diagrams illustrate the typical workflows for the quantitative analysis of 4-ethyl-5-propylthiazole using GC and HPLC.
Caption: Workflow for the quantitative analysis of 4-ethyl-5-propylthiazole by Gas Chromatography.
References
A Comparative Guide to Analytical Methods for Thiazole Determination
Introduction
Thiazoles are a class of heterocyclic compounds integral to numerous applications, from pharmaceuticals and fungicides to food chemistry. Ensuring the accurate and precise quantification of thiazole derivatives is critical for regulatory compliance, quality control, and research and development. While direct inter-laboratory comparison studies on thiazole analysis are not widely available in public literature, this guide provides a comparative overview of different analytical methodologies based on single-laboratory validation studies. The performance characteristics of these methods are summarized to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method for thiazole analysis is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common approach. The following table summarizes the performance of two distinct HPLC-based methods for the analysis of specific thiazole compounds, Thiabendazole and Zinc-Thiazole, in food matrices.
| Parameter | Method 1: HPLC-PDA for Thiabendazole[1][2][3] | Method 2: HPLC-MS/MS for Zinc-Thiazole[4] |
| Analyte | Thiabendazole | Zinc-Thiazole (measured as AMT) |
| Matrix | Solid and Liquid Foods (Banana, Citrus) | Plant-based Foods (Peaches, Grapes, Rice, Soybeans) |
| Instrumentation | High-Performance Liquid Chromatography with Photodiode Array Detector | High-Performance Liquid Chromatography with Tandem Mass Spectrometry |
| Linearity (R²) | > 0.999 | > 0.9997 |
| Limit of Detection (LOD) | Solid: 0.009 µg/mL; Liquid: 0.017 µg/mL | Not Reported |
| Limit of Quantitation (LOQ) | Solid: 0.028 µg/mL; Liquid: 0.052 µg/mL | 0.02 mg/kg |
| Accuracy (Recovery) | 93.61% - 98.08% | 75% - 90% |
| Precision (RSD) | < 1.33% (Intra-day and Inter-day) | 1% - 5% |
| AMT: 2-amino-5-mercapto-1,3,4-thiadiazole, a decomposition product of Zinc-Thiazole. |
Experimental Protocols
Method 1: HPLC-PDA for Thiabendazole in Food Matrices[1][2][3]
This method is designed for the quantification of the fungicide Thiabendazole in both solid and liquid foods.
-
Sample Preparation:
-
A homogenized sample (5g for solid, 10g for liquid) is mixed with distilled water.
-
Acetonitrile is added, and the mixture is homogenized.
-
Sodium chloride is added, and the mixture is vortexed and centrifuged.
-
The supernatant is collected, and the extraction is repeated.
-
The combined supernatants are evaporated to dryness under a nitrogen stream.
-
The residue is reconstituted in the mobile phase.
-
The solution is filtered through a syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specified wavelength optimal for Thiabendazole.
-
Quantification: Based on a matrix-matched calibration curve with concentrations ranging from 0.31 to 20.00 µg/mL[1][2].
-
Method 2: HPLC-MS/MS for Zinc-Thiazole in Plant Matrices[4]
This method provides high sensitivity and selectivity for the analysis of Zinc-Thiazole by measuring its derivative.
-
Sample Preparation (Modified QuEChERS):
-
Zinc-Thiazole is first decomposed into 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) under alkaline conditions.
-
The AMT is then extracted using acidic acetonitrile.
-
A salting-out step is performed using an appropriate salt mixture.
-
The sample is centrifuged, and the supernatant is collected.
-
A clean-up step using a suitable sorbent (e.g., d-SPE) is performed to remove matrix interferences.
-
The final extract is filtered before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: High-Performance Liquid Chromatography coupled to a Tandem Mass Spectrometer (MS/MS).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient mixture, typically of water with formic acid and methanol.
-
Ionization Mode: Electrospray Ionization (ESI), usually in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for AMT.
-
Quantification: Based on a calibration curve with a linear range of 0.001-1 mg/L[4].
-
Visualizing Workflows and Decision Processes
To better illustrate the processes involved in thiazole analysis, the following diagrams are provided.
Caption: General experimental workflow for thiazole analysis in complex matrices.
Caption: Decision tree for selecting a suitable thiazole analysis method.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
